1,5-Dimethylpyrazole
Description
Significance of the Pyrazole (B372694) Core in Modern Chemistry
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, valued for its unique structural and electronic properties. royal-chem.comignited.in As a five-membered aromatic heterocycle, pyrazole possesses two nitrogen atoms: one is a "pyrrole-like" N1 atom that can donate a hydrogen bond, and the other is a "pyridine-like" N2 atom that can accept a hydrogen bond. nih.govmdpi.com This dual character allows pyrazoles to participate in diverse chemical reactions and intermolecular interactions.
The significance of the pyrazole core is particularly evident in medicinal chemistry, where it is a privileged scaffold in drug discovery. nih.govmdpi.comrsc.org Pyrazole-containing compounds exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and analgesic properties. royal-chem.commdpi.comaip.org The FDA has approved numerous drugs incorporating the pyrazole moiety for a wide range of treatments. nih.govrsc.org The pyrazole ring often acts as a bioisostere for an aryl group, enhancing physicochemical properties like solubility and lipophilicity, which can lead to improved pharmacological effects. nih.gov
In agriculture, pyrazole derivatives are integral to the development of modern crop protection agents. researchgate.netclockss.org They are found in many commercial herbicides, fungicides, and insecticides, helping to secure food production by controlling weeds, fungal diseases, and insect pests. royal-chem.comclockss.org Furthermore, in material science, the pyrazole core is used to create new materials such as conductive polymers and materials for solar energy conversion. royal-chem.com
The Role of Methyl Substituents in Modulating 1,5-Dimethylpyrazole Reactivity and Coordination
The two methyl groups in this compound significantly influence its chemical properties compared to the unsubstituted pyrazole core. These substituents modulate the molecule's reactivity, regioselectivity, and behavior as a ligand in coordination chemistry through a combination of electronic and steric effects.
The presence of a methyl group at the N1 position is a critical modification. It blocks the "pyrrole-like" nitrogen, preventing the tautomerism observed in N-unsubstituted pyrazoles. This structural rigidity simplifies its reactive profile. The N1-methyl group also means the molecule lacks a hydrogen bond donor at this position, altering its intermolecular interaction patterns. lookchem.com
Both methyl groups are electron-donating, which increases the electron density of the pyrazole ring. mdpi.com This electronic effect enhances the basicity of the "pyridine-like" N2 atom, making it a more effective nucleophile and ligand for metal coordination. mdpi.com Increased electron density generally makes the ring more susceptible to electrophilic attack. However, the positions of the methyl groups also introduce steric hindrance. The C5-methyl group can sterically shield the adjacent N1 and C4 positions, while the N1-methyl group can influence access to the N2 atom. This interplay of electronic and steric factors directs further chemical modifications. For instance, electrophilic substitution reactions on the this compound core are typically directed to the C4 position.
In coordination chemistry, the N-methylation is pivotal. While 3,5-dimethylpyrazole (B48361) can act as a bidentate ligand after deprotonation, this compound typically acts as a monodentate ligand, coordinating to metal centers through the N2 nitrogen. researchgate.netresearchgate.net The steric bulk of the methyl groups at both the N1 and C5 positions can influence the stability and geometry of the resulting metal complexes. tandfonline.comrsc.org Studies on methylated pyrazoles have shown that the number and position of methyl groups play a determining role in the properties of copper(II) complexes, affecting both the ligand-to-metal ratio in the complex and its electronic absorption spectra. tandfonline.com The steric effect of a methyl group at the C5 position can have a dominant impact on the spin crossover temperature in iron(II) complexes. rsc.org
Overview of Key Research Domains for this compound
The unique characteristics imparted by the dimethyl substitution make this compound a valuable compound in several key areas of advanced chemical research.
| Research Domain | Role and Application of this compound |
| Pharmaceutical Chemistry | Serves as a synthetic building block for creating more complex, biologically active molecules. chemimpex.com It is particularly used in the development of anti-inflammatory and analgesic agents. chemimpex.com |
| Agrochemical Chemistry | Used as a key intermediate in the synthesis of fungicides and herbicides, contributing to the development of effective crop protection solutions. ontosight.aichemimpex.com |
| Coordination Chemistry & Catalysis | Acts as a ligand in the formation of metal complexes. chemimpex.com These complexes are explored for their catalytic activity in various organic transformations. |
| Material Science | Employed as a stabilizer in the formulation of polymers and resins, enhancing their durability and overall performance for various industrial applications. chemimpex.com |
In pharmaceutical chemistry , this compound is a versatile precursor for a range of bioactive compounds. chemimpex.com Its derivatives are investigated for various therapeutic properties, building upon the known pharmacological potential of the pyrazole scaffold. ontosight.ai
In the field of agrochemicals , this compound is a crucial ingredient for synthesizing new herbicides and fungicides. chemimpex.com The stability and specific reactivity of the this compound core allow for the creation of potent and selective crop protection chemicals. ontosight.ai
Its role in coordination chemistry is significant, where it functions as a ligand to form stable complexes with various transition metals. chemimpex.com These complexes are not only of structural interest but are also investigated for their potential in catalysis, contributing to more efficient and selective chemical syntheses. researchgate.netbohrium.com
Finally, in material science , this compound is used to modify and improve the properties of polymers and resins. It can act as a stabilizer, enhancing the thermal stability and durability of materials used in a wide range of industrial products. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQMSSIUQNTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219521 | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-31-5 | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,5 Dimethylpyrazole and Its Derivatives
Modern Catalytic Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole core has been revolutionized by the use of transition metal catalysts. These methods often provide milder reaction conditions, higher yields, and better control over regioselectivity compared to traditional approaches.
Transition Metal-Catalyzed Cyclization Reactions for Nitrogen Heterocycles
Transition metal-catalyzed cyclization reactions have become a cornerstone for the synthesis of nitrogen-containing heterocycles like pyrazoles. mdpi.comresearchgate.net These reactions leverage the unique ability of transition metal complexes to activate and selectively functionalize organic substrates, enabling the efficient and stereoselective construction of diverse cyclic structures. mdpi.comresearchgate.net This versatility has been instrumental in the synthesis of complex molecules, including those with pharmaceutical applications. mdpi.com The continuous development of new catalytic systems, ligand designs, and reaction conditions is further expanding the scope of these powerful transformations. mdpi.com
Rhodium(III)-Catalyzed C–H Activation/Annulation with Diazo Compounds
Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. mdpi.com One notable strategy involves the C–H activation and annulation of various substrates with diazo compounds. For instance, Wan's group reported a three-component synthesis of N-naphthyl pyrazoles using a Rh(III)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation strategy. mdpi.com Rhodium(III) catalysts have also been employed in the C–H activation/cyclization of benzamides with diazo compounds to construct isocoumarins and α-pyrones. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope and good functional group tolerance. rsc.org A plausible mechanism for some of these transformations involves the C-H activation of the substrate by the Rh(III) catalyst, followed by insertion of the diazo compound and subsequent cyclization. researchgate.net
In a different approach, rhodium catalysis has been utilized in the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. ecust.edu.cn This cascade reaction involves the unexpected cleavage of a C–N bond in the hydrazine (B178648), followed by addition to the alkyne and intramolecular dehydration cyclization. ecust.edu.cn This method offers high atom efficiency and operates under mild conditions. ecust.edu.cn
Hydrazones derived from N-aminoazoles can also undergo Rh(III)-catalyzed dual C–H activation and coupling with alkynes to produce azolopyridazines, representing a rare example of hydrazoyl C–H activation. nih.gov
Palladium-Catalyzed Three-Component Reactions for N-Heterocycles
Palladium catalysis is highly versatile in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed multi-component reactions are particularly effective for the synthesis of substituted pyrazoles. A four-component coupling of a terminal alkyne, hydrazine or hydroxylamine (B1172632), carbon monoxide, and an aryl iodide can produce pyrazole or isoxazole (B147169) derivatives. organic-chemistry.org
A sequential palladium-catalyzed coupling-cyclocondensation-coupling (C3) four-component synthesis has been developed to produce 1,3,5-substituted pyrazoles with biaryl substituents. rsc.org This one-pot process combines Sonogashira alkynylation and Suzuki arylation with an intervening pyrazole-forming cyclocondensation. rsc.org This diversity-oriented approach allows for the fine-tuning of the photophysical properties of the resulting pyrazoles. rsc.org
The scope of palladium catalysis also includes the coupling of pyrazole triflates with arylboronic acids (Suzuki coupling), providing a route to N-arylpyrazoles. acs.orgresearchgate.net The use of specific phosphine (B1218219) ligands, such as tBuBrettPhos, has been shown to be effective for this transformation. organic-chemistry.org
Copper-Catalyzed Approaches in Pyrazole Synthesis
Copper catalysis offers an efficient and often more economical alternative for pyrazole synthesis. Copper-catalyzed condensation reactions can yield pyrazoles under acid-free conditions at room temperature in short reaction times. organic-chemistry.org A notable application is the synthesis of 1,3,5-trisubstituted 1H-1,2,4-triazoles, demonstrating the efficiency of copper in constructing such heterocyclic compounds. mdpi.com
Recent research has also focused on the development of chiral π–Cu(II) complexes as catalysts. These catalysts have been successfully used in the tandem isomerization of N-(3-butynoyl)-3,5-dimethylpyrazole to an N-allenoylpyrazole intermediate, which then undergoes site-selective and enantioselective cycloaddition reactions. acs.org Furthermore, π–Cu(II) complexes have proven to be highly active catalysts for the enantioselective α-halogenation of N-acyl-3,5-dimethylpyrazoles. acs.org
Copper(II) complexes with pyrazole-containing ligands have also been synthesized and characterized, with studies exploring their structural features and potential applications. mdpi.comresearchgate.net For example, thiacalixarenes modified with 3,5-dimethylpyrazole (B48361) moieties have been synthesized and their selective complexation with Cu(II) cations has been demonstrated. chimicatechnoacta.ru
Silver-Catalyzed Synthesis of Nitrogen Heterocycles
Silver catalysis provides another valuable avenue for the synthesis of pyrazole derivatives. acs.org Silver-catalyzed reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org One approach involves the silver-mediated [3+2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane to construct monosubstituted pyrazoles. mdpi.com
Another strategy is the silver-catalyzed decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids to produce multisubstituted pyrazoles. rsc.org Silver catalysts have also been used in the synthesis of 5-amino-4-sulfonyl pyrazoles from 1,2-diaza-1,3-dienes and sulfinate salts. acs.orgnih.gov In this cascade reaction, silver catalyzes the C(sp2)–H sulfonylation followed by intramolecular cyclization. acs.orgnih.gov
Silver(I) triflate has been effectively used to catalyze the post-Ugi synthesis of pyrazolodiazepines. beilstein-journals.org This involves an Ugi four-component reaction followed by a silver-catalyzed intramolecular heteroannulation of the resulting pyrazole-tethered propargylamides. beilstein-journals.org
Regioselective Functionalization and Derivatization Strategies
The functionalization of the pyrazole ring at specific positions is crucial for tailoring the properties of the resulting molecules. The inherent electronic properties of the pyrazole ring often direct electrophilic substitution to the C-4 position. researchgate.net
Palladium-catalyzed C-H functionalization has been a key strategy for the direct introduction of various groups onto the pyrazole ring, avoiding the need for pre-functionalized substrates. researchgate.net For instance, pyrazole-directed sp3 C-H bond arylation has been achieved using a Pd(OAc)2 catalyst, enabling the synthesis of β-phenethylamines after ozonolysis of the pyrazole directing group. nih.gov The 1,5-dimethylpyrazole core can direct electrophilic substitutions to the 4-position due to both steric and electronic effects.
The carboxamide group at the 4-position of a this compound ring serves as a versatile handle for further derivatization through reactions like hydrolysis to the carboxylic acid or nucleophilic substitution on the amide nitrogen. The synthesis of compounds like Pyrazole, 3,5-dimethyl-1-nicotinoyl- can be achieved by reacting 3,5-dimethylpyrazole with nicotinoyl chloride. ontosight.ai
Derivatization can also occur at the nitrogen atoms of the pyrazole ring. For example, N-vinylpyrazoles can be prepared, and their reactivity in cycloaddition and substitution reactions has been explored. mdpi.com It has been noted that in some reactions of vinylpyrazoles, electrophilic substitution occurs at the exocyclic double bond rather than the activated C-4 position of the pyrazole ring. mdpi.com
Recent work has also demonstrated the functionalization of C(sp3)–H bonds in substrates like 1,3-dimethylpyrazole (B29720) using frustrated radical pairs, leading to aminoxylated products. nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Ref. |
| Rh(III) | C-H Activation/Annulation | N-iminopyridinium ylides, alkynes/diazo compounds | Isoquinolones/Isocoumarins | rsc.org |
| Rh(III) | Addition-Cyclization | Hydrazines, Alkynes | Substituted Pyrazoles | ecust.edu.cn |
| Pd(0) | Four-Component Coupling | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Substituted Pyrazoles | organic-chemistry.org |
| Pd(0) | C3 Four-Component Synthesis | Acid Chloride, Terminal Alkyne, Hydrazine, Boronic Acid | Biaryl-substituted Pyrazoles | rsc.org |
| Cu(I) | Condensation | 1,3-Diketones, Hydrazines | Pyrazoles | organic-chemistry.org |
| Chiral π-Cu(II) | Isomerization/Cycloaddition | N-(3-butynoyl)-3,5-dimethylpyrazole, Dipolarophiles/Dienophiles | Chiral Cycloadducts | acs.org |
| Ag(I) | Decarboxylative Cyclization | 1,2-Diaza-1,3-dienes, α-Keto acids | Substituted Pyrazoles | rsc.org |
| Ag(I) | C-H Sulfonylation/Cyclization | 1,2-Diaza-1,3-dienes, Sulfinate salts | 5-Amino-4-sulfonyl Pyrazoles | acs.orgnih.gov |
Electrochemical Chlorination of Pyrazoles
Electrochemical methods offer a green and efficient alternative for the halogenation of pyrazoles. The electrochemical chlorination of this compound has been investigated, demonstrating the feasibility of this approach for the synthesis of 4-chloro-1,5-dimethylpyrazole.
In a typical process, the electrosynthesis is carried out via the chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis conditions. researchgate.net The efficiency of this process is influenced by the structure of the starting pyrazole, including the nature and position of substituents, as well as the potential for side reactions. researchgate.net
For this compound, electrochemical chlorination has been shown to yield the 4-chloro-substituted product. One study reported a yield of 53% for the formation of 4-chloro-1,5-dimethylpyrazole. researchgate.net This method also presents the possibility of chlorination occurring on the side chain of the pyrazole ring. researchgate.net
Table 1: Electrochemical Chlorination of this compound
| Starting Material | Product | Yield (%) | Reference |
| This compound | 4-Chloro-1,5-dimethylpyrazole | 53 | researchgate.net |
Introduction of Halogen Substituents for Therapeutic Effect Amplification
The introduction of halogen atoms into heterocyclic structures is a widely employed strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates. Halogenation can increase lipophilicity, facilitating passage through biological membranes, and can modulate the electronic properties of the molecule, influencing its binding to biological targets. mdpi.com
While the specific therapeutic amplification effects of halogenated this compound derivatives are not extensively detailed in the available literature, the general principles of using halogenation to improve the biological activity of pyrazole-containing compounds are well-established. mdpi.com For instance, the synthesis of 4-bromo-3,5-dimethylpyrazole has been pursued for the development of derivatives with potential physiological activity. researchgate.net The reaction of 3,5-dimethylpyrazole with N-bromosuccinimide is a common method for this purpose. mdpi.com
The synthesis of halogenated pyrazoles often involves direct halogenation with reagents like N-halosuccinimides (NCS, NBS, NIS). publishatcj.com For pyrazoles, electrophilic substitution, including halogenation, typically occurs at the C-4 position. publishatcj.com To synthesize 3/5-halogenated pyrazoles, the 4-position usually needs to be substituted first, or the reaction conditions must be more forcing. researchgate.net
Controlled Alkylation of Pyrazole Isomers
The controlled alkylation of pyrazoles is a fundamental transformation for creating diverse derivatives. However, for unsymmetrical pyrazoles, achieving regioselective N-alkylation can be challenging, often yielding a mixture of isomers. researchgate.net The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent. researchgate.net
In the case of dimethylpyrazoles, the relative position of the methyl groups significantly directs the outcome of alkylation. While specific studies on the controlled alkylation of this compound are not extensively detailed, research on related isomers like 3,5-dimethylpyrazole provides insights. The N-alkylation of 3,5-dimethylpyrazole is a common synthetic step. mdpi.com
For unsymmetrical pyrazoles, methods have been developed to achieve regioselective alkylation. For instance, palladium-catalyzed allylic alkylation of various nitrogen heterocycles, including pyrazoles, has been reported. researchgate.net Another approach involves using a protecting group strategy to control the site of alkylation. researchgate.net Enzymatic methods are also emerging as a highly selective tool for pyrazole alkylation. informahealthcare.com
Formaldehyde (B43269) Condensation Reactions in Pyrazole Series
Formaldehyde condensation reactions are utilized to introduce hydroxymethyl groups onto the pyrazole ring, providing a versatile handle for further functionalization. The reaction of 3,5-dimethylpyrazole with formaldehyde is a known method to produce (3,5-dimethyl-1H-pyrazol-1-yl)methanol. This reaction can be carried out by direct alkylation using formaldehyde. Another approach is the Mannich reaction, a three-component condensation involving the pyrazole, formaldehyde, and a secondary amine. vulcanchem.com
The condensation of 3,5-dimethylpyrazole with formaldehyde can yield 3,5-dimethylpyrazole-1-carbinol with yields of up to 90% when using paraformaldehyde at elevated temperatures. Microwave-assisted synthesis has also been employed for the condensation of azoles, including 3,5-dimethylpyrazole, with paraformaldehyde, offering advantages such as increased yields and reduced reaction times. researchgate.net
While these examples focus on the 3,5-dimethyl isomer, the principles of formaldehyde condensation are applicable to the broader pyrazole class and suggest a potential pathway for the synthesis of hydroxymethylated derivatives of this compound.
Amidation and Carboxamidation Reactions for Pyrazole Derivatives
Amidation and carboxamidation reactions are crucial for the synthesis of pyrazole carboxamides, a class of compounds with significant biological activities. A proposed synthetic route for 1,5-dimethyl-1H-pyrazole-4-carboxamide involves the formation of the this compound core, followed by the introduction of the carboxamide group at the 4-position. vulcanchem.com This can be achieved by reacting 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride with ammonia (B1221849). vulcanchem.com The formation of the amide bond can be facilitated by coupling agents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU). vulcanchem.com
The synthesis of the precursor, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, is a key step. This can be achieved through various methods, including the cyclization of appropriate precursors. The hydrolysis of the corresponding amide under acidic or basic conditions can also yield the carboxylic acid. vulcanchem.com
Table 2: Proposed Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxamide
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Hydrazine derivative, β-ketoester | Condensation | This compound core | vulcanchem.com |
| 2 | This compound-4-carboxylic acid | Thionyl chloride | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | vulcanchem.com |
| 3 | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | Ammonia | 1,5-Dimethyl-1H-pyrazole-4-carboxamide | vulcanchem.com |
Organochalcogen Chemistry with Pyrazole Derivatives
The incorporation of chalcogens, such as selenium and tellurium, into pyrazole scaffolds is an active area of research, leading to compounds with interesting material and biological properties. publishatcj.com While specific examples involving this compound are not prevalent in the reviewed literature, the general methodologies for synthesizing organochalcogen pyrazole derivatives have been established.
One common approach is the direct C-H bond selenylation of pyrazoles. ijper.org For instance, 4-organylselanylpyrazoles can be synthesized in a one-pot reaction from hydrazines, 1,3-diketones, and diorganyl diselenides, promoted by Oxone®. lookchem.com This method is metal-catalyst-free and proceeds under mild conditions. lookchem.com
Another strategy involves the synthesis of symmetrical dichalcogenides and monochalcogenides from substituted 1-(2-chloroethyl)pyrazole derivatives by reacting them with in situ prepared sodium dichalcogenides (Na2E2, where E = S, Se, Te) or sodium hydrogen selenide. publishatcj.com The electrophilic substitution at the C-4 position of the pyrazole ring is a key step in preparing the necessary halo-derivatives. publishatcj.com These general methods pave the way for the future synthesis of novel organochalcogen derivatives of this compound.
Diversity-Oriented Synthesis of this compound-Containing Scaffolds
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. While specific DOS libraries based exclusively on a this compound scaffold are not extensively documented, the principles of DOS have been applied to pyrazoles in general, highlighting the potential for creating diverse collections of this compound-containing compounds. mdpi.com
The synthesis of pyrazole-based libraries often involves multicomponent reactions or the functionalization of a pre-formed pyrazole core. google.com For example, pyrazolo[1,5-a]pyrimidines, which are fused pyrazole systems, have been synthesized through various cyclization strategies, allowing for the introduction of diversity at multiple positions. mdpi.comrsc.org The functionalization of these scaffolds through reactions like nucleophilic aromatic substitution further expands the accessible chemical space. mdpi.com
The development of solid-phase syntheses for substituted pyrazoles has also contributed to the generation of pyrazole libraries. google.com These approaches, combined with the specific synthetic methodologies for functionalizing the this compound core, can be leveraged to create focused libraries for biological screening and drug discovery efforts.
Solventless Synthesis Techniques for Poly(pyrazolyl)phenyl-methane Ligands
The development of environmentally benign synthetic methods has led to a focus on solventless reactions, also known as solid-state or neat reactions. These techniques offer several advantages, including reduced waste, lower costs, and often, milder reaction conditions and shorter reaction times. In the realm of pyrazole chemistry, solventless approaches have been successfully employed for the synthesis of poly(pyrazolyl)phenyl-methane ligands, which are significant in coordination chemistry and catalysis.
One notable solventless synthesis involves the reaction of α,α',α''-trichlorotoluene with either pyrazole or 3,5-dimethylpyrazole to produce tris(pyrazol-1-yl)phenylmethane and tris(3,5-dimethylpyrazol-1-yl)phenylmethane, respectively. mdpi.comresearchgate.net This method avoids the use of traditional organic solvents, thereby presenting a greener alternative to conventional synthetic routes. mdpi.com The reaction conditions, such as temperature, time, and stoichiometry, have been optimized to achieve moderate to good yields of the desired ligands. researchgate.netnih.gov
Mechanochemical methods, which involve inducing reactions through mechanical energy (e.g., grinding or milling), represent another important solventless technique. fudutsinma.edu.ngresearchgate.net These methods have been utilized for the synthesis of various pyrazole derivatives and their metal complexes. fudutsinma.edu.ngrsc.orgacs.org For instance, the mechanochemical synthesis of zinc(II) complexes of pyrazole has been demonstrated through the direct grinding of zinc(II) acetate (B1210297) with pyrazole. fudutsinma.edu.ng This approach is not only solvent-free but can also lead to the formation of novel materials with distinct properties. researchgate.net
Microwave-assisted synthesis is another powerful tool for conducting solvent-free reactions. nih.govmdpi.comnih.govcem.com Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. nih.govmdpi.comnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives, including the ring-opening reactions of epoxides with pyrazoles to form substituted pyrazole compounds. nih.govmdpi.comnih.gov The combination of microwave heating and solvent-free conditions provides a particularly efficient and environmentally friendly pathway for the synthesis of these valuable compounds. nih.govmdpi.comnih.govresearchgate.net
The thermal transformation of sterically crowded ligands like tris(3,5-dimethylpyrazol-1-yl)phenylmethane under solventless conditions has also been investigated. mdpi.comresearchgate.net These studies have revealed interesting molecular rearrangements, leading to the formation of new ligand structures. mdpi.comresearchgate.netresearchgate.net
The following tables summarize key research findings on the solventless synthesis of poly(pyrazolyl)phenyl-methane ligands and related pyrazole derivatives.
Table 1: Solventless Synthesis of Tris(pyrazolyl)phenylmethane Ligands
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| α,α',α''-Trichlorotoluene, 3,5-Dimethylpyrazole | Tris(3,5-dimethylpyrazol-1-yl)phenylmethane | 80°C, 24 h, sealed ampoule under vacuum | Moderate to good | researchgate.net |
| α,α',α''-Trichlorotoluene, Pyrazole | Tris(pyrazol-1-yl)phenylmethane | Thermal | Moderate to good | mdpi.com |
Table 2: Mechanochemical Synthesis of Pyrazole Derivatives
| Reactants | Product | Method | Observations | Reference |
| Zinc(II) acetate, Pyrazole, Pyrazolium (B1228807) chloride | Bispyrazole zinc(II) salts | Grinding | Formation of non-electrolyte complexes | fudutsinma.edu.ng |
| Aldehyde, Aminopyrazole derivatives | Chemoreceptors with pyrazole moiety | Liquid-assisted grinding | 80-86% yield | acs.org |
Table 3: Microwave-Assisted Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Product | Reaction Conditions | Yield | Reference |
| 3,5-Dimethylpyrazole, Phenyl glycidyl (B131873) ether | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | 120°C, 1 min, microwave | 51% | nih.gov |
| Pyrazole, Phenyl glycidyl ether | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 120°C, 1 min, microwave | 73% | nih.gov |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles | Microwave irradiation | Good yields, short reaction times | researchgate.net |
Elucidation of Reactivity and Reaction Mechanisms of 1,5 Dimethylpyrazole
Proton-Responsive Characteristics and Acidity Studies of Protic Pyrazoles
The amphoteric nature of pyrazoles allows them to act as both proton donors and acceptors. nih.gov The pyrazole (B372694) ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The pyridine-like nitrogen is basic and readily accepts a proton, while the pyrrole-like NH group is acidic and can donate a proton. nih.govencyclopedia.pub This dual reactivity is significantly influenced by the substitution pattern on the ring. encyclopedia.pub
Protonation of pyrazoles leads to the formation of pyrazolium (B1228807) cations. This process generally makes the ring less susceptible to electrophilic attack at the C4 position but can facilitate attack at the C3 position. pharmajournal.net Conversely, deprotonation in the presence of a base forms a pyrazole anion, which exhibits increased reactivity towards electrophiles but is less reactive towards nucleophiles. pharmajournal.net
The acidity and basicity of the pyrazole ring are modulated by the electronic effects of its substituents. Electron-donating groups, such as the methyl groups in 1,5-dimethylpyrazole, generally increase the basicity of the pyrazole ring. nih.gov Theoretical calculations for 3(5)-methylpyrazole have shown that electron-donating groups at C3 increase the basicity of the ring. nih.gov
Gas-phase studies have provided quantitative data on the proton affinity and basicity of dimethylpyrazoles. For this compound, the proton affinity has been reported as 934.3 kJ/mol, and its gas basicity is 902.8 kJ/mol. nist.gov In comparison, 3,5-dimethylpyrazole (B48361) has a slightly lower proton affinity of 933.5 kJ/mol and a gas basicity of 900.1 kJ/mol. nist.govchemeo.com These values reflect the influence of the methyl group positions on the electronic properties of the pyrazole ring.
Table 1: Gas Phase Ion Energetics Data for Dimethylpyrazoles
| Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Ionization Energy (eV) | Source(s) |
|---|---|---|---|---|
| This compound | 934.3 | 902.8 | Not specified | nist.gov |
| 3,5-Dimethylpyrazole | 933.5 | 900.1 | 8.75 ± 0.03 | nist.govchemeo.com |
Tautomerism and Isomerization Dynamics of Dimethylpyrazoles
Due to the presence of two nitrogen atoms in the ring, unsubstituted and N-unsubstituted pyrazoles can exist in tautomeric forms. pharmajournal.net This occurs through the migration of a proton between the two ring nitrogen atoms, leading to a structural change marked by a shift in numbering at the C3 and C5 positions. researchgate.net However, in N1-substituted pyrazoles like this compound, this form of annular tautomerism is not possible as the N1 position is blocked by a methyl group.
Photochemical isomerization presents an alternative pathway for the interconversion of pyrazole isomers. Studies have shown that substituted pyrazoles can undergo photoisomerization into imidazoles through complex rearrangement pathways. researchgate.net For instance, the photochemical rearrangement of 1,4-dimethylimidazole (B1345669) to 1,2-dimethylimidazole (B154445) has been reported. researchgate.net
In the case of this compound, ab initio studies have investigated its photochemical isomerization. The process is thought to proceed through a triplet state, leading to the formation of a 1,2-biradical intermediate, which then rearranges to the isomerized product. researchgate.net The relative energies of the species involved in the photoisomerization of this compound have been calculated, providing insight into the reaction pathway. researchgate.netresearchgate.net It has been noted that methyl substitution on the pyrazole ring can influence the reactivity and the specific pathways of transposition. researchgate.net
Furthermore, chiral π–Cu(II) complexes have been shown to catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to generate an N-allenoylpyrazole in situ, which can then undergo subsequent cycloaddition reactions. acs.org This highlights the potential for metal-catalyzed isomerization in appropriately functionalized pyrazole derivatives.
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions
The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, with the C4 position being the most susceptible to attack in neutral or basic media. pharmajournal.netnoteskarts.com This is due to the electron-donating nature of the two nitrogen atoms, which increases the electron density at this position. pharmajournal.net However, in acidic conditions, protonation of the ring deactivates it towards electrophilic attack. pharmajournal.net
For this compound, the methyl groups at positions 1 and 5 are electron-donating, further activating the ring towards electrophilic substitution, primarily at the C4 position due to steric and electronic effects. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. noteskarts.com For example, pyrazole reacts with chlorine or bromine to yield 4-chloro- or 4-bromopyrazole, respectively. noteskarts.com
Nucleophilic substitution reactions on the pyrazole ring are less common unless the ring is substituted with strong electron-withdrawing groups. However, functional groups attached to the pyrazole ring can readily undergo nucleophilic reactions. For instance, the carboxamide group at the C4 position of 1,5-dimethyl-1H-pyrazole-4-carboxamide can be hydrolyzed under acidic or basic conditions. vulcanchem.com Similarly, 1-chloromethyl-3,5-dimethylpyrazole hydrochloride readily undergoes nucleophilic displacement with various nucleophiles. cdnsciencepub.com
The synthesis of 3,5-dimethylpyrazole from hydrazine (B178648) and 2,4-pentanedione is a classic example of a nucleophilic addition-elimination reaction, followed by intramolecular cyclization. vaia.comchegg.com The mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to form the aromatic pyrazole ring. vaia.comchegg.com
Table 2: Reactivity of Pyrazole Derivatives
| Reaction Type | Position of Attack/Reaction | Conditions | Notes | Source(s) |
|---|---|---|---|---|
| Electrophilic Substitution | C4 | Neutral/Basic | Halogenation, nitration, sulfonation are common. | pharmajournal.netnoteskarts.com |
| Nucleophilic Substitution | On substituents | Varies | Less common on the ring itself unless activated. | vulcanchem.comcdnsciencepub.com |
| Nucleophilic Addition-Elimination | Carbonyl precursors | Acid/Base catalysis | Key step in pyrazole synthesis from 1,3-dicarbonyls. | vaia.comchegg.com |
Reaction Kinetics and Thermodynamic Analyses of Pyrazole Transformations
The kinetics of various reactions involving pyrazoles have been studied to elucidate their mechanisms. For instance, the iodination of pyrazole in aqueous solution has been found to proceed through both uncatalyzed and buffer-catalyzed pathways, with the mechanism likely involving the attack of iodine on the conjugate base of pyrazole. sci-hub.se
Kinetic studies of the reaction between phenylhydrazine (B124118) and 1,3-diketones to form pyrazoles (Knorr synthesis) have been conducted using transient flow methods. researchgate.net These studies, supported by spectroscopic and mass spectrometry data, have led to the development of microkinetic models that describe the reaction pathway. researchgate.net It was found that these reactions often follow first-order kinetics. researchgate.net
The oxidation of 4-alkylsubstituted pyrazolones by air has been shown to be a first-order reaction when the concentration of oxygen is constant, with the rate-determining step presumed to be the initial reaction with oxygen. scispace.com The reaction rate is dependent on the substituents at both the N1 and C4 positions. scispace.com
Thermodynamic data, such as proton affinity and gas-phase basicity, provide insights into the intrinsic reactivity of pyrazole derivatives. As mentioned earlier, the proton affinity of this compound is 934.3 kJ/mol. nist.gov The enthalpy of sublimation for 3,5-dimethylpyrazole has been determined to be 83.40 ± 2.40 kJ/mol at standard conditions. chemeo.com Computational studies using methods like Density Functional Theory (DFT) have become invaluable for investigating the thermodynamics and kinetics of pyrazole transformations. rsc.orgacs.org DFT calculations have been used to study the mechanism of enantioselective α-halogenation of N-acyl-3,5-dimethylpyrazoles, showing that chelation with a Cu(II) catalyst significantly increases the acidity of the α-proton. acs.org
N(pz)–C(sp3) Bond Cleavage Mechanisms in Pyrazole Derivatives
The cleavage of the bond between the pyrazole nitrogen (N(pz)) and a sp3-hybridized carbon atom is a significant transformation observed in certain pyrazole derivatives under specific reaction conditions. This N-dealkylation reaction is an important chemical transformation for the synthesis of various compounds. nih.gov
One reported method for the N-dealkylation of N-alkylpyrazoles involves heating the compound in anhydrous pyridine (B92270) hydrochloride at reflux temperature. lookchem.com The proposed mechanism for this reaction involves the protonation of the pyrazole ring, followed by the attack of a chloride ion on the alkyl group, leading to the expulsion of the N-dealkylated pyrazole and the formation of an alkyl halide. lookchem.com This method has been shown to be effective for N-methyl and N-ethyl substituents. lookchem.com
Similar dealkylation has been observed in the reactions of monoalkyl- and 1,1-dialkylhydrazines with 1,3-dielectrophilic substrates, suggesting a general mechanism involving cyclization to a charged intermediate, which is then attacked by a nucleophile, resulting in the loss of the alkyl group. researchgate.net
In the context of coordination chemistry, the reaction of certain N-hydroxyalkyl-3,5-dimethylpyrazole ligands with Pt(II) complexes has been shown to result in the cleavage of the N(pz)–C(sp3) bond, leading to the formation of [PtCl2(dmpz)2], where dmpz is 3,5-dimethylpyrazole. researchgate.nettandfonline.com This indicates that metal coordination can facilitate this bond cleavage. More recently, visible-light-induced chemoselective C–N bond cleavage in pyrazolo[1,2-a]pyrazole scaffolds has been demonstrated, providing a versatile route to functionalized pyrazole derivatives. acs.org
Advanced Coordination Chemistry and Ligand Design Principles for 1,5 Dimethylpyrazole
1,5-Dimethylpyrazole as a Neutral Ligand
When this compound acts as a neutral molecule, it typically coordinates to a metal center through its sp²-hybridized nitrogen atom at the 2-position, which possesses a lone pair of electrons. The methyl group at the 1-position prevents this nitrogen from participating in coordination, thereby defining the ligand's binding mode.
Monodentate Coordination Modes and Their Structural Implications
In its neutral form, this compound functions as a classic monodentate ligand, analogous to pyridine (B92270) or other N-heterocycles. It donates its single available lone pair to a metal ion, forming a coordinate covalent bond. This behavior is well-documented for the related 3,5-dimethylpyrazole (B48361) (Hdmpz), which coordinates via its unsubstituted nitrogen atom to form a variety of complexes. For example, mononuclear palladium(II) complexes of the type trans-[PdCl2(HL)(PPh3)], where HL is a pyrazole (B372694) derivative like 3,5-dimethylpyrazole, demonstrate this monodentate coordination. unesp.br In these structures, the pyrazole ligand occupies one coordination site in a square-planar geometry around the palladium center. unesp.br
For this compound, the primary structural implication of its monodentate coordination, compared to the 3,5-isomer, is the steric environment created by the N1-methyl group. This group can influence the orientation of the pyrazole ring relative to the coordination plane and may impose steric constraints that affect the stability and reactivity of the resulting complex.
Table 1: Representative Monodentate Pyrazole Complexes and Coordination Data
| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Co0.2Zn0.8Cl2(3,5-dmp)2] | Co(II)/Zn(II) | Tetrahedral | Neutral 3,5-dimethylpyrazole (3,5-dmp) acts as a monodentate ligand. | nih.gov |
| trans-[PdCl2(HdmPz)(PPh3)] | Pd(II) | Square Planar | Monodentate coordination of 3,5-dimethylpyrazole (HdmPz). | unesp.br |
| [Cu2(C5H7N2)(C4H10NO2)Cl2(C5H8N2)] | Cu(II) | Distorted Tetrahedral | Contains one monodentate 3,5-dimethylpyrazole ligand. | iucr.org |
Multidentate Coordination Behavior of this compound Derivatives
While this compound itself is monodentate, it can be chemically modified to create multidentate ligands capable of chelation. By introducing functional groups containing additional donor atoms (e.g., N, O, S) onto the pyrazole framework, ligands can be designed to bind a metal ion through multiple points of attachment, significantly enhancing the stability of the resulting complex.
A common strategy involves attaching a chelating arm to the N1 position. For instance, the derivative 1-hydroxymethyl-3,5-dimethylpyrazole is a well-studied bidentate N,O-donor ligand. researchgate.netiucr.org Upon coordination, it can form a stable five-membered chelate ring involving the pyrazole N2 atom and the hydroxyl oxygen atom. iucr.org This chelation has been observed in complexes with various metals, including zinc, where it results in a distorted tetrahedral geometry.
More complex polydentate ligands can be constructed by attaching multiple pyrazolyl-methyl arms to a central scaffold, such as a benzene (B151609) ring. researchgate.net These ligands can coordinate to one or more metal centers, making them valuable in the construction of catalysts and materials with specific activities. researchgate.net Another example is the functionalization with a mercaptoethyl group, as seen in N-(2-mercaptoethyl)-3,5-dimethylpyrazole, which acts as a tridentate ligand in dinuclear palladium(II) complexes, coordinating through the pyrazole nitrogen and the thiol sulfur. researchgate.net The design of these derivatives, whether from 1,5- or 3,5-dimethylpyrazole, is a powerful tool for controlling the coordination environment of a metal ion.
Pyrazolate Anion as a Bridging and Chelating Ligand
Deprotonation of the N-H proton of a pyrazole ring generates the pyrazolate anion. This anion is a highly versatile ligand, most renowned for its ability to bridge two metal centers, thereby facilitating the formation of di- and polynuclear complexes. This bridging capability is fundamental to studies in magnetic interactions, catalysis, and the modeling of metalloenzyme active sites.
Exo-bidentate Pyrazolato Bridging in Dinuclear Complexes
The most common bridging mode for the pyrazolate anion is exo-bidentate, where the two nitrogen atoms of the five-membered ring coordinate to two different metal ions. researchgate.net This arrangement creates a stable, six-membered M(μ-N-N)₂M ring system when two pyrazolate ligands bridge the two metal centers. This "paddlewheel" or "open book" structure holds the metal ions in close proximity, with the metal-metal distance being tunable by the substituents on the pyrazolate ring and the other ligands on the metals. researchgate.net
µ-Pyrazolato Bridging in Homo- and Heterodinuclear Systems
The µ-pyrazolato bridge is a powerful tool for constructing both homodinuclear (containing two identical metal ions) and heterodinuclear (containing two different metal ions) complexes. This allows for the systematic study of metal-metal interactions and cooperative effects in catalysis and materials science.
Homodinuclear Systems: A wide range of homodinuclear complexes with µ-3,5-dimethylpyrazolate bridges have been synthesized. These include complexes of copper(II), nickel(II), and iron(II). rsc.org For example, phenoxo-bridged dicopper(II) complexes can be further linked by exogenous ligands like 3,5-dimethylpyrazolate. rsc.org The nature of the metal ion and the other coordinating ligands dictates the magnetic coupling between the metal centers, which can range from antiferromagnetic to ferromagnetic. rsc.org
Heterodinuclear Systems: The design of heterodinuclear complexes allows for the combination of two metals with different properties, such as a redox-active metal and a Lewis-acidic metal, to create bifunctional catalysts or models for enzyme active sites. Ligands incorporating a pyrazolate bridge are ideal for this purpose. For instance, complexes modeling the active sites of purple acid phosphatases have been prepared with an Fe(III)M(II) core (where M = Zn, Co, Ni, Cu, Mn) supported by a multidentate ligand system that includes a bridging phenolate (B1203915) and ancillary pyrazolate-type functionalities. goettingen-research-online.de The pyrazolate bridge helps to maintain the structural integrity of the dinuclear core, allowing for detailed investigation of its reactivity. goettingen-research-online.de
Table 2: Metal-Metal Distances in Representative μ-Pyrazolato Bridged Dinuclear Complexes
| Complex Type | Bridging Ligand | Metal Centers | M-M Distance (Å) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Homodinuclear | 3,5-dimethylpyrazolate | Zn(II)-Zn(II) | 3.748(1) | Double pyrazolato bridge in a six-membered Zn2N4 ring. | cdnsciencepub.com |
| Homodinuclear | 3,5-dimethylpyrazolate | Pd(II)-Pd(II) | ~3.3 | Boat-like conformation of the Pd2N4 ring. | researchgate.net |
| Homodinuclear | 3,5-diphenylpyrazolate | Pt(II)-Pt(II) | Variable | Used in phosphorescent OLEDs; distance depends on steric bulk. | nih.gov |
| Heterodinuclear | Phenolate/Acetate (B1210297) | Fe(III)-Zn(II) | - | Models for purple acid phosphatase active sites. | goettingen-research-online.de |
Chelation Modes and Their Impact on Metal Center Environment
Beyond simple bridging, pyrazolate-based ligands can be designed with pendant arms to introduce chelation, providing further control over the metal coordination environment. This is a key principle in ligand design for creating specific geometries, enforcing low or high coordination numbers, and tuning the electronic properties of the metal center.
By attaching chelating side arms to the 3- and 5-positions of the pyrazole ring, compartmental ligands are created that can accommodate two metal ions in distinct coordination pockets. rsc.org For example, the ligand 4-methyl-2,6-bis(5-methylpyrazol-3-yl)-phenol provides a phenoxo bridge and two separate N,N-chelating pockets for two different metal ions. rsc.org The length and nature of these side arms directly influence the metal-metal separation and the geometry at each metal center. rsc.org
In the field of single-molecule magnets, pyrazolate-based ligands have been used to fine-tune the magnetic anisotropy of dysprosium(III) ions. rsc.org By using pyrazolate itself or substituted pyrazolates as axial ligands in a pentagonal-bipyramidal geometry, the ligand field around the Dy(III) ion can be precisely modulated, which directly impacts the magnetic relaxation behavior. rsc.org This demonstrates how the choice of substituents on the pyrazolate ring can have a profound effect on the physical properties of the resulting complex. The ability of N-pivot side arms to position a donor atom more effectively than C-pivot arms also highlights a subtle but important design principle for enhancing binding affinity and complex stability. jmaterenvironsci.com
Rational Design and Synthesis of this compound-Derived Ligands
The strategic design and synthesis of ligands derived from this compound are pivotal for advancing coordination chemistry. By chemically modifying the pyrazole ring, researchers can fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of their metal complexes.
N-Functionalized Pyrazole Ligands for Tunable Coordination
Functionalization at the N1 position of the pyrazole ring is a common strategy to introduce new donor atoms and create multidentate ligands with tunable coordination behavior. For instance, the introduction of a hydroxymethyl group to yield 1-hydroxymethyl-3,5-dimethylpyrazole creates a versatile N,O-donor ligand. researchgate.netresearchgate.net This proligand can be used to generate nitrogen multipodal ligands in situ, which are analogues of the well-known scorpionate ligands. researchgate.net
The reaction of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole with various metal salts demonstrates the tunable coordination of these N-functionalized ligands. rsc.orgrsc.orgpublish.csiro.auresearchgate.netumich.edu The flexibility of the hydroxyethyl (B10761427) arm allows the ligand to adopt different coordination modes, leading to the formation of complexes with diverse structures and topologies. rsc.org The length of the alkyl chain connecting the hydroxyl group to the pyrazole ring also influences the complexation behavior. Studies on 1-(n-hydroxyalkyl)-3,5-dimethylpyrazoles (where n=2, 3, 4, 5) have shown that the presence and position of the donor oxygen atom in the side chain significantly affect the chelating properties towards various metal ions. jmaterenvironsci.com This highlights the ability to modulate the ligand's binding affinity and selectivity by simply altering the side-chain length. jmaterenvironsci.com
Poly(pyrazolyl) Ligands and Their Supramolecular Features
Poly(pyrazolyl) ligands, often referred to as "scorpionates," are a significant class of ligands in coordination chemistry. researchgate.netmdpi.com These are neutral analogues of the anionic poly(pyrazolyl)borates and can coordinate to a metal center in a mono-, bi-, or tridentate fashion. mdpi.com The synthesis of tris(pyrazolyl)phenylmethane ligands, for example, can be achieved through a solventless reaction between α,α′,α″-trichlorotoluene and 3,5-dimethylpyrazole. researchgate.netnih.gov
The steric crowding in these molecules can lead to interesting thermal transformations. For instance, the sterically crowded C6H5C(PzMe2)3 can be thermally transformed into a bis(pyrazolyl)(p-pyrazolyl)phenylmethane ligand. mdpi.comresearchgate.netnih.gov The supramolecular features of these ligands are noteworthy, with the potential to form coordination polymers and macrocycles. mdpi.com The design of C-scorpionate poly(pyrazolyl)methane ligands has led to significant advancements in catalysis, including applications in ethylene (B1197577) polymerization and oxidation reactions. eiu.edu
Hybrid Pyrazole-Amine and Pyrazole-Thiolate Ligand Architectures
Hybrid ligands incorporating pyrazole moieties alongside other donor groups like amines and thiolates offer diverse coordination environments for metal ions. The synthesis of hybrid pyrazolyl-1,2,3-triazolyl tripodal tetraamine (B13775644) ligands has been accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. publish.csiro.au These ligands have been successfully used to form stable complexes with cobalt(III). publish.csiro.au
Similarly, hybrid ligands with a pyrazole-thiolate (NS-donor) set, such as N-2-(mercaptoethyl)-3,5-dimethylpyrazole (Hmed), have been synthesized and their coordination with group 10 metals like Ni(II), Pd(II), and Pt(II) has been studied. uab.cat These dinucleating ligands containing amine-thiolate units are of interest for their potential applications in catalysis, chemotherapy, and materials science. uab.cat The synthesis of palladium(II) complexes with 1-iminothiolate-3,5-dimethylpyrazoles has also been reported, demonstrating the versatility of these hybrid ligand systems. rsc.org
Carboxamidine and Chalcogenide Functionalized Pyrazole Ligands
Further functionalization of the pyrazole core includes the introduction of carboxamidine and chalcogenide groups. The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamidine has been reported, and its coordination with Co(II) and Ni(II) has been investigated. researchgate.net The nitrogen atoms of the pyrazole and carboxamide groups can coordinate with metal ions, acting as bidentate ligands. smolecule.com
The coordination chemistry of transition-metal thiolate, seleniate, and tellurate (B1236183) complexes has been actively explored due to their bonding diversity and potential as precursors for new solid-state materials. uab.cat While direct synthesis of chalcogenide functionalized this compound is less commonly detailed, the broader context of pyrazole chemistry suggests the feasibility of preparing such ligands. For example, pyrazolyl-functionalized ligands have been prepared by reacting arylselenyl compounds. semanticscholar.org The synthesis of square pyramidal molybdenum chalcogenide clusters with bridging pyrazolate ligands further illustrates the integration of pyrazoles into chalcogenide cluster chemistry. mdpi.com
Formation, Structural Characterization, and Electronic Properties of Metal Complexes
The coordination of this compound and its derivatives with various transition metals leads to a rich diversity of complexes with interesting structural and electronic properties.
Complexes with Transition Metals (e.g., Zn(II), Cd(II), Hg(II), Pt(II), Cu(II), Ni(II), Co(II), Pd(II), Cr(III))
Zn(II), Cd(II), and Hg(II) Complexes: The coordination of this compound derivatives with d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) has been extensively studied, often revealing interesting structural diversity and photoluminescent properties. rsc.orgrsc.orgpublish.csiro.auresearchgate.net For instance, the reaction of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole with MCl₂ (M = Zn, Cd, Hg) yields complexes with different structures: a mononuclear complex [ZnCl₂(L)], a dinuclear complex [CdCl₂(L)]₂, and a polymeric complex [HgCl₂(L)]n. rsc.orgrsc.org These complexes have been characterized by various spectroscopic techniques, including ¹¹³Cd and ¹⁹⁹Hg NMR, and their crystal structures have been determined by X-ray diffraction. rsc.orgrsc.org The ligand exhibits versatile coordination modes, and the resulting complexes often display fluorescence, with some showing selectivity for specific metal ions like Hg(II). rsc.orgpublish.csiro.au
Pt(II), Pd(II), and Ni(II) Complexes: Complexes of this compound derivatives with platinum group metals have been synthesized and characterized. Dinuclear complexes of the type [MCl(μ-med)]₂ (where M = Ni(II), Pd(II), Pt(II) and Hmed = N-2-(mercaptoethyl)-3,5-dimethylpyrazole) have been reported. uab.cat Palladium(II) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles have also been synthesized and characterized, with their molecular structures confirmed by single-crystal X-ray crystallography. rsc.org The reaction of indenyl-functionalized pyrazoles with nickelocene (B73246) has been shown to afford trimetallic and dimetallic cyclopentadienyl (B1206354) nickel(II) complexes.
Cu(II), Co(II), and Cr(III) Complexes: A variety of copper(II) and cobalt(II) complexes with this compound and its derivatives have been synthesized and structurally characterized. researchgate.netnih.govresearchgate.netacs.orgrsc.orgbohrium.combohrium.com For example, cobalt(II) complexes with (2-hydroxyphenyl)bis(3,5-dimethylpyrazolyl)methane have been prepared and their structures elucidated. acs.org A coordination polymer of cobalt(II) with a flexible methylenebis(3,5-dimethylpyrazole) ligand has also been isolated under hydrothermal conditions. bohrium.com The synthesis and characterization of copper(II) complexes with 3,5-dimethylpyrazole-1-thiocarboxamide and bis(3,5-dimethyl-1H-pyrazole)-bis(3,5-DNB)-copper have been reported. researchgate.netnih.gov Furthermore, mixed-ligand complexes of Cr(III) containing a pyrazole derivative and 2,2'-bipyridine (B1663995) have been synthesized and characterized, with an octahedral geometry suggested for the chromium center. orientjchem.org
Table 1: Selected Metal Complexes of this compound Derivatives
| Metal Ion | Ligand | Complex Formula | Structural Features | Ref. |
|---|---|---|---|---|
| Zn(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole | [ZnCl₂(L)] | Mononuclear, 1D chain via intermolecular interactions | rsc.orgpublish.csiro.auresearchgate.net |
| Cd(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole | [CdCl₂(L)]₂ | Dinuclear | rsc.orgrsc.org |
| Hg(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole | [HgCl₂(L)]n | Polymeric | rsc.orgrsc.org |
| Pd(II) | 3,5-dimethylpyrazole-N-ethyl-1-iminothiolate | [PdCl(L₃)(PPh₃)] | Mononuclear, square planar | rsc.org |
| Ni(II) | N-2-(mercaptoethyl)-3,5-dimethylpyrazole | [NiCl(μ-med)]₂ | Dinuclear | uab.cat |
| Co(II) | 3,5-dimethylpyrazole | [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Mononuclear, octahedral | researchgate.netbohrium.com |
| Cu(II) | 3,5-dimethyl-1-thiocarboxamidepyrazole | [Cu(L¹)₂] | Mononuclear | researchgate.net |
| Cr(III) | 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole | [Cr(L)(bipy)Cl₂]Cl | Octahedral | orientjchem.org |
Diversity of Coordination Geometries and Nuclearity in Metal Complexes
The coordination behavior of this compound (1,5-DMP) is remarkably versatile, leading to a wide array of coordination geometries and nuclearities in its metal complexes. This adaptability stems from its nature as a monodentate ligand that can coordinate to metal centers through its pyridinic nitrogen atom. The resulting structures are highly dependent on the metal ion, the counter-anions present, and the stoichiometry of the reaction.
Metal complexes of this compound exhibit various coordination numbers, commonly ranging from four to six. researchgate.net This flexibility allows for the formation of mononuclear, binuclear, and polynuclear structures.
Mononuclear Complexes: In many instances, this compound acts as a simple monodentate ligand, occupying one coordination site around a central metal ion. For example, in the complex [ZnCl₂(L)] (where L = 1-(2-hydroxyethyl)-3,5-dimethylpyrazole), the zinc(II) ion adopts a distorted tetrahedral geometry, coordinated to two chloride ions and the bidentate ligand L through its pyrazolyl nitrogen and the oxygen of the hydroxyl group. Similarly, cobalt(II) and nickel(II) can form distorted octahedral complexes, such as M(C₆H₁₀N₄)₂(H₂O)₂₂, where the metal is coordinated to two bidentate this compound-1-carboxamidine ligands in the equatorial plane and two water molecules in the axial positions. iucr.org
Binuclear and Polynuclear Complexes: The pyrazolate anion, formed upon deprotonation of the pyrazole N-H group, can act as an exo-bidentate bridging ligand, connecting two metal centers. uninsubria.it This bridging capability is fundamental to the formation of binuclear and polynuclear complexes. A notable example is the dimeric zinc complex, [Zn₂(dmpz)₄(Hdmpz)₂], which features two zinc atoms bridged by two 3,5-dimethylpyrazolate anions. cdnsciencepub.com Each zinc atom in this structure exhibits a pseudotetrahedral coordination geometry. cdnsciencepub.com
Furthermore, the nature of other ligands in the coordination sphere can influence the nuclearity. For instance, the use of potentially bridging anions like halides can lead to the formation of dinuclear structures, such as Cd₂(HL)₄(μ-Cl)₂₂, where two cadmium centers are bridged by chloride ions. researchgate.net In other cases, extensive hydrogen bonding networks can link mononuclear units into supramolecular assemblies, creating the appearance of higher nuclearity.
The following table summarizes the diversity of coordination geometries and nuclearities observed in metal complexes with this compound-based ligands.
| Metal Ion | Ligand(s) | Coordination Geometry | Nuclearity | Reference |
| Zn(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole, Cl⁻ | Distorted Tetrahedral | Mononuclear | |
| Cd(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole, Cl⁻ | - | Binuclear | |
| Hg(II) | 1-(2-hydroxyethyl)-3,5-dimethylpyrazole, Cl⁻ | - | Polynuclear | |
| Co(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine, H₂O | Distorted Octahedral | Mononuclear | iucr.org |
| Ni(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine, H₂O | Distorted Octahedral | Mononuclear | iucr.org |
| Zn(II) | 3,5-dimethylpyrazolate, 3,5-dimethylpyrazole | Pseudotetrahedral | Binuclear | cdnsciencepub.com |
| Cu(II) | tris(1-(3,5-dimethylpyrazolyl)-methyl)amine, Cl⁻ | Square-pyramidal | Cationic-anionic | rsc.org |
| Co(II) | tris(1-(3,5-dimethylpyrazolyl)-methyl)amine, Cl⁻ | Tetrahedral & Distorted Trigonal Bipyramidal | Cationic-anionic | rsc.org |
Influence of Anions and Steric Hindrance on Complex Stability and Geometry
The stability and final geometry of metal complexes containing this compound are significantly modulated by the nature of the anions present and the steric demands of the ligands and metal center.
Influence of Anions: Anions can play a multifaceted role in the coordination chemistry of this compound. They can act as simple counter-ions, balancing the charge of a cationic complex, or they can directly coordinate to the metal center, influencing the coordination number and geometry. For instance, in rhenium(I) tricarbonyl complexes, the substitution of a non-coordinating anion like BAr'₄⁻ with a coordinating anion like chloride can lead to changes in the stability and reactivity of the complex. acs.org
The ability of an anion to form hydrogen bonds can also be a structure-directing factor. In the solid state, anions like nitrate (B79036) and perchlorate (B79767) can participate in extensive hydrogen-bonding networks with N-H groups of the pyrazole ligands or coordinated water molecules, thereby stabilizing the crystal lattice. iucr.orgacs.org In some cases, the anion itself can be encapsulated by a cationic receptor complex through hydrogen bonding interactions. worktribe.com The strength of these interactions depends on the nature of both the anion and the receptor. worktribe.com
Steric Hindrance: Steric hindrance, arising from bulky substituents on the pyrazole ring or other ligands in the coordination sphere, can exert a profound influence on the geometry and stability of the resulting complexes. The methyl groups at the 3 and 5 positions of the pyrazole ring in this compound itself introduce a degree of steric bulk that can affect reaction kinetics and the solubility of the products.
In more substituted ligand systems, steric clashes can dictate the preferred coordination geometry. For example, in iron(II) complexes with substituted bis(pyrazolyl)pyridine ligands, the presence of methyl groups on the pyrazole rings can influence the spin crossover properties of the complex. rsc.org Specifically, a methyl group at the 3-position of the pyrazolyl ring tends to stabilize the high-spin state, while a methyl group at the 5-position favors the low-spin state due to differing inter-ligand interactions that alter the FeN₆ coordination sphere. rsc.org This demonstrates that steric effects are not merely about bulk but also about the specific positioning of substituents and the resulting intramolecular and intermolecular interactions.
The interplay between anionic effects and steric hindrance is crucial in determining the final structure of a this compound complex. For example, a bulky, non-coordinating anion might be favored in a system with a sterically demanding ligand to minimize repulsive interactions, while a smaller, coordinating anion might be preferred in a less sterically crowded environment to satisfy the coordination requirements of the metal center.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in this compound complexes. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the coordination environment of the metal ion and the electronic structure of the complex.
Infrared (IR) Spectroscopy: The coordination of this compound to a metal center induces characteristic shifts in the vibrational frequencies of the ligand. These shifts can be observed in the IR spectrum and provide evidence of metal-ligand bond formation. The coordination modes of the ligand and any counter-ions can often be established from IR spectra, sometimes in conjunction with DFT calculations. researchgate.net For instance, changes in the stretching frequencies of the C=N and N-N bonds within the pyrazole ring are indicative of coordination. In complexes of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol, the coordination modes of the ligand and counter-ions were successfully established using IR spectroscopy and DFT calculations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of this compound complexes in solution. ¹H and ¹³C NMR spectra reveal changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination to a metal ion. nih.gov These shifts are a consequence of the redistribution of electron density within the ligand upon bond formation with the metal. For diamagnetic complexes, the magnitude and direction of these shifts can provide information about the coordination site and the strength of the metal-ligand interaction. In studies of rhenium complexes, ¹H NMR titrations have been used to determine the binding constants of anions to cationic receptor complexes, with downfield shifts of the imidazole (B134444) C-H or amino N-H protons indicating host-guest interactions. acs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes of this compound in the UV-Vis region are characterized by ligand-to-metal charge transfer (LMCT) bands and, for d-block metals, d-d transitions. rsc.org The energies and intensities of these bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. For example, in a study of copper(II) and cobalt(II) cationic-anionic complexes, UV-Vis spectroscopy was used to show that the essential features of the solid-state spectrum were maintained in certain solvents, while new features appeared in others, indicating solvent-dependent structural changes. rsc.org These spectral changes were correlated with the catalytic activity of the complexes. rsc.org
The following table provides a summary of the key spectroscopic signatures observed in metal complexes of this compound and related ligands.
| Spectroscopic Technique | Observed Changes Upon Coordination | Information Gained | Reference |
| Infrared (IR) | Shifts in C=N, N-N, and other ligand vibrational frequencies. | Evidence of coordination, coordination mode of ligand and anions. | researchgate.net |
| NMR (¹H, ¹³C) | Changes in chemical shifts of pyrazole ring protons and carbons. | Characterization of structure in solution, study of host-guest interactions. | acs.orgnih.gov |
| UV-Visible | Appearance of d-d transitions and ligand-to-metal charge transfer (LMCT) bands. | Information on electronic structure, coordination geometry, and solvent effects. | rsc.org |
| EPR | For paramagnetic complexes, provides information on the electronic ground state and g-anisotropy. | Characterization of the electronic structure of open-shell metal centers. | acs.org |
| X-ray Absorption (XAS) | Pre-edge features at the ligand K-edge. | Quantification of ligand-metal bond covalency. | acs.org |
Catalytic Applications Involving 1,5 Dimethylpyrazole and Its Complexes
Utilization as Ligands in Homogeneous Catalysis
1,5-Dimethylpyrazole, more systematically known as 3,5-dimethylpyrazole (B48361), is a versatile N-donor ligand that readily coordinates with a wide range of transition metals to form stable complexes. Current time information in Bangalore, IN.a2bchem.com These complexes are frequently employed as catalysts in homogeneous systems. The presence of the two methyl groups at the 3 and 5 positions of the pyrazole (B372694) ring provides steric bulk that can be tuned to influence the coordination geometry and reactivity of the metal center.
The coordination of this compound to transition metals can result in the formation of various complex structures, from simple mononuclear species to more intricate polynuclear assemblies. These complexes have found applications in a multitude of catalytic processes. For instance, molybdenum(0) and tungsten(0) tetracarbonyl complexes incorporating 3,5-dimethylpyrazole have been synthesized and characterized. uwc.ac.za Similarly, rhodium(III) complexes containing 3,5-dimethylpyrazole ligands have been prepared and studied for their catalytic prowess. rsc.orgnih.govrsc.org
The following table provides a summary of selected transition metal complexes featuring this compound (or its isomer 3,5-dimethylpyrazole) as a ligand, highlighting the diversity of metals and complex types that have been investigated for their catalytic potential.
| Metal Center | Complex Type | Potential Catalytic Application |
| Molybdenum (Mo) | Carbonyl and Oxo-peroxo complexes | Epoxidation, Cycloaddition |
| Tungsten (W) | Carbonyl complexes | Epoxidation |
| Rhodium (Rh) | Hydridoacyl complexes | Hydrolysis of amine-boranes |
| Copper (Cu) | Nitrate (B79036) and other complexes | Oxidation, Dimerization, Halogenation |
| Ruthenium (Ru) | Various complexes | Redox isomerization |
| Nickel (Ni) | Pincer and other complexes | Not specified in detail |
| Iron (Fe) | Carboxylate complexes | Not specified in detail |
| Manganese (Mn) | Carboxylate complexes | Not specified in detail |
This table is generated based on information from multiple sources, showcasing the broad utility of this compound in coordination chemistry. a2bchem.comuwc.ac.zarsc.orgnavus.ioresearchgate.net
Catalytic Activity in Specific Organic Transformations
The true measure of a ligand's utility lies in the catalytic performance of its corresponding metal complexes. Complexes of this compound have demonstrated notable efficacy in a variety of organic transformations, including oxidation and carbon-carbon bond-forming reactions.
A significant area of application is in the epoxidation of alkenes. Molybdenum and tungsten carbonyl complexes containing 3,5-dimethylpyrazole have been successfully employed as catalysts for the epoxidation of both cyclic and linear alkenes. uwc.ac.za For example, a molybdenum tetracarbonyl complex with 3,5-dimethylpyrazole showed an 87% conversion for the epoxidation of cis-cyclooctene. uwc.ac.za The active catalytic species in these reactions are believed to be metal-oxo complexes, which are formed by the pre-activation of the metal carbonyl complex with an oxidant like tert-butylhydroperoxide (TBHP). uwc.ac.za The reaction mechanism for the epoxidation of ethylene (B1197577) with hydrogen peroxide catalyzed by [Mo(O)(O2)2(dmpz)2] has been studied and is suggested to follow a Sharpless-type mechanism. researchgate.netresearchgate.net
Another noteworthy application is in oxidation reactions catalyzed by copper complexes. A tris(3,5-dimethylpyrazole)copper(II) nitrate complex has been shown to be an effective catalyst for the mild oxidation of various organic substrates. researchgate.net This complex facilitates the conversion of benzylamine (B48309) to benzaldehyde (B42025) in the presence of hydrogen peroxide and catalyzes the oxidation of benzylic alcohols to their corresponding aldehydes and acids at room temperature. researchgate.net Furthermore, it promotes the dimerization of 2,6-dimethylphenol (B121312) and thiophenol. researchgate.net
Rhodium(III) complexes incorporating 3,5-dimethylpyrazole ligands have also been investigated for their catalytic activity. These complexes have been found to be efficient homogeneous catalysts for the hydrolysis of amine-boranes, generating hydrogen gas. rsc.orgnih.gov
The following table summarizes the catalytic performance of selected this compound complexes in specific organic transformations.
| Catalyst | Substrate | Transformation | Oxidant/Co-catalyst | Conversion/Yield |
| Molybdenum tetracarbonyl complex with 3,5-dimethylpyrazole | cis-cyclooctene | Epoxidation | TBHP | 87% conversion |
| Tungsten tetracarbonyl complex with 3,5-dimethylpyrazole | cis-cyclooctene | Epoxidation | TBHP | 69% conversion |
| Tris(3,5-dimethylpyrazole)copper(II) nitrate | Benzylamine | Oxidation to Benzaldehyde | Hydrogen Peroxide | Not specified |
| Rhodium(III) hydridoacyl complex with 3,5-dimethylpyrazole | Amine-boranes | Hydrolysis | - | Efficient H2 generation |
This data is compiled from detailed research findings to illustrate the practical applications of this compound complexes in catalysis. uwc.ac.zarsc.orgnih.govresearchgate.net
Role of Chiral Pyrazole-Based Ligands in Enantioselective Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The pyrazole scaffold has proven to be a valuable framework for the design of new chiral ligands. By introducing chirality into the pyrazole-containing ligand, it is possible to create an asymmetric microenvironment around the metal center, thereby inducing enantioselectivity in the catalyzed reaction.
A notable example involves the use of a novel chiral π–copper(II)−π complex to catalyze the enantioselective α-halogenation of N-acyl-3,5-dimethylpyrazoles. acs.org This catalytic system, which utilizes a 3-(2-naphthyl)-L-alanine-derived amide as the chiral ligand, provides facile access to α-halogenated compounds in high yields and with excellent enantioselectivity. acs.org The π–copper(II)−π complexation is believed to greatly increase the Lewis acidity and trigger the in situ generation of enolate species without the need for an external base. acs.org
The synthesis of chiral spiro bis(pyrazole) ligands represents another promising strategy in this area. scispace.com These ligands, which possess a rigid spirocyclic backbone, can be synthesized and resolved into their enantiomerically pure forms. scispace.com Such ligands have the potential to be employed in metal-catalyzed asymmetric reactions, where their well-defined chiral environment can effectively control the stereochemical outcome.
Furthermore, the broader class of chiral pyrazole derivatives has been extensively reviewed for its applications in enantioselective synthesis. acs.orgrsc.orgresearchgate.net These reviews highlight the importance of pyrazole-based ligands in a variety of asymmetric transformations, including additions of diethylzinc (B1219324) to aldehydes and various carbon-carbon bond-forming reactions. researchgate.net The design of these ligands often involves the incorporation of chiral auxiliaries or the creation of atropisomeric structures to impart the desired stereochemical control. The development of chiral ligands for transition-metal-catalyzed enantioselective C-H bond functionalization is an active area of research, with some systems utilizing rhodium and iridium catalysts with various chiral ligands to achieve high enantioselectivity. nih.gov
The following table presents examples of chiral pyrazole-based ligand systems and their applications in enantioselective catalysis.
| Chiral Ligand System | Metal | Reaction | Key Features |
| 3-(2-naphthyl)-L-alanine-derived amide | Copper(II) | α-Halogenation of N-acyl-3,5-dimethylpyrazoles | High yield and excellent enantioselectivity, base-free conditions. acs.org |
| Chiral spiro bis(pyrazole) ligands | (Potential for various metals) | (Potential for various asymmetric reactions) | Rigid chiral backbone, synthesized as enantiomerically pure forms. scispace.com |
| Various chiral diazole derivatives | (Not specified) | Enantioselective addition of diethylzinc to benzaldehyde | High enantiomeric excess (up to 93% ee) achieved. researchgate.net |
This table showcases the application of chiral pyrazole-based ligands in achieving high levels of stereocontrol in catalytic reactions. researchgate.netacs.orgscispace.com
Advanced Spectroscopic Characterization Techniques for 1,5 Dimethylpyrazole Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹³Cd, ¹⁹⁹Hg, ¹⁹⁵Pt)
High-resolution NMR spectroscopy is a cornerstone for the characterization of 1,5-dimethylpyrazole compounds, offering precise information about the atomic connectivity and chemical environment.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the identity and purity of this compound derivatives. In ¹H NMR spectra of this compound, the methyl groups at positions 1 and 5 typically appear as sharp singlets. For instance, in some derivatives, the methyl protons at C3 and C5 of the pyrazole (B372694) ring resonate at approximately δ 2.1–2.5 ppm. The pyrazole ring proton often appears as a singlet as well. mdpi.com
¹³C NMR spectra provide complementary information, with distinct signals for the methyl carbons and the carbons of the pyrazole ring. cdnsciencepub.com For example, in N-substituted 3,5-dimethylpyrazole (B48361) derivatives, the C3 and C5 carbons show characteristic shifts, and the C4 carbon signal is also readily identified. cdnsciencepub.compublishatcj.com The chemical shifts are sensitive to the nature and position of substituents on the pyrazole ring. publishatcj.com In the solid state, ¹³C CP/MAS NMR can be used to study tautomerism. cdnsciencepub.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound/Derivative | Solvent | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |
| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | CDCl₃ | CH₃: ~2.17-2.29, CH₂: ~5.42-5.46, Pyrazole H: ~5.91-6.21, Phenyl H: ~7.24-8.04 mdpi.com | Pyrazole C: ~105.8-148.5, CH₂: ~55.3, CH₃: ~11.0-13.6, C=O: ~188.8-192.7 mdpi.com |
| 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | CH₃: 2.27, 2.29; Phenyl H: 7.32-7.45 rsc.org | Not specified |
| N-chloroethyl-3,5-dimethylpyrazole-4-carbaldehyde | Not specified | CH₃: ~2.32-2.83, CH₂: ~2.899-4.323, CHO: 9.87 publishatcj.com | Pyrazole C: 104.89-185.87, CH₂: ~20-50, CHO: 184.29 publishatcj.com |
Heteronuclear NMR (¹¹³Cd, ¹⁹⁹Hg, ¹⁹⁵Pt): For metal complexes of this compound, NMR of the metal nuclei provides direct information about the coordination environment.
¹¹³Cd NMR: In cadmium(II) complexes with 1-(2-hydroxyethyl)-3,5-dimethylpyrazole, ¹¹³Cd NMR spectroscopy has been used to probe the metal's coordination sphere in solution. rsc.orgresearchgate.netcsic.es These studies help in understanding the structure and lability of the complexes.
¹⁹⁹Hg NMR: Similarly, ¹⁹⁹Hg NMR is a valuable tool for characterizing mercury(II) complexes. rsc.orgresearchgate.netcsic.es The chemical shifts in ¹⁹⁹Hg NMR are highly sensitive to the ligands coordinated to the mercury center.
¹⁹⁵Pt NMR: For platinum(II) complexes, ¹⁹⁵Pt NMR spectroscopy is instrumental. molaid.comresearchgate.netub.edu The chemical shifts and coupling constants (e.g., ¹J(Pt-P)) provide definitive evidence for the geometry and nature of the ligands bound to the platinum atom. researchgate.net For instance, ¹⁹⁵Pt{¹H} NMR spectra of certain platinum complexes showed a triplet, which is consistent with the proposed coordination sphere. researchgate.net The large chemical shift range of ¹⁹⁵Pt makes it very sensitive to changes in the coordination environment. researchgate.net
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups and studying the vibrational modes of this compound and its compounds.
The IR spectra of this compound derivatives show characteristic bands for the pyrazole ring and its substituents. publishatcj.com Key vibrations include:
C=C and C=N stretching: Strong and sharp bands in the region of 1455-1600 cm⁻¹ are typically assigned to the aromatic C=C stretching vibrations of the pyrazole ring. publishatcj.com
C-H stretching: Aliphatic C-H stretching from the methyl groups is observed in the 2840-3000 cm⁻¹ region. publishatcj.com
Ring stretching: Vibrations for the C=N bond of the aromatic ring occur between 1300 and 1600 cm⁻¹. publishatcj.com
In metal complexes, shifts in the vibrational frequencies of the pyrazole ring can indicate coordination to the metal center. mdpi.com For example, a shift in the C=N band to a lower wavenumber upon complexation suggests coordination through the nitrogen atom. mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. oatext.com
Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |
| Pyrazole Ring C=C Stretching | 1455-1600 | publishatcj.com |
| Pyrazole Ring C=N Stretching | 1300-1600 | publishatcj.com |
| Aliphatic C-H Stretching | 2840-3000 | publishatcj.com |
| C-Se bond (in seleno-derivatives) | 400-500 | publishatcj.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within this compound molecules and their complexes. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.
In many pyrazole derivatives, electronic absorption spectra show two main bands corresponding to π-π* and n-π* transitions. gigvvy.com For example, a 3,5-dimethylpyrazole benzilic acid crystal exhibited absorption peaks at 225 nm (π-π) and 260 nm (n-π). gigvvy.com The position and intensity of these bands can be influenced by substituents on the pyrazole ring and the solvent. In metal complexes, the complexation is often evidenced by a significant shift in the characteristic ligand bands. analis.com.my This technique is useful for both qualitative identification and quantitative analysis. ijnrd.org
Mass Spectrometry (MS, ESI-MS, LCMS-MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound compounds through fragmentation analysis.
Electron Ionization (EI-MS): This technique often results in extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique, often used for more fragile molecules and metal complexes. It typically shows prominent signals for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. publishatcj.comrsc.org For instance, in ESI-MS studies of metal complexes of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole, peaks attributable to fragments like [MCl(L)]⁺ were observed. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. mdpi.comrsc.orgjst.go.jp
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides valuable structural information. Common fragmentation pathways include McLafferty rearrangements and alpha-cleavages. msu.edu The analysis of these patterns helps in identifying the different components of the molecule.
Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of this compound compounds in the solid state.
Single Crystal X-ray Diffraction: This technique provides precise bond lengths, bond angles, and crystallographic information, allowing for the unambiguous determination of the molecular structure. It has been used to characterize various metal complexes of this compound derivatives, revealing details about the coordination geometry around the metal center and intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.netchimicatechnoacta.ru
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and can be employed to solve crystal structures when suitable single crystals are not available. rsc.orgscispace.com It is also used to check the phase purity of a bulk sample.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specifically for studying systems with unpaired electrons, such as paramagnetic metal complexes or organic radicals. While less common for diamagnetic this compound itself, it becomes crucial when it is part of a paramagnetic species. For instance, the interaction of this compound with a paramagnetic metal ion like Ni(II) can be studied using NMR techniques that are related to ESR principles, where paramagnetic broadening of NMR signals gives structural insights. vibgyorpublishers.org
Thermogravimetric Analysis (TGA) for Thermal Stability Profiling
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound compounds by monitoring their mass change as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the presence of volatile components like solvents. For example, TGA has been used to determine the decomposition temperatures of various pyrazole derivatives, indicating their thermal stability. gigvvy.comscispace.comnih.gov In some cases, compounds exhibit high decomposition temperatures, suggesting significant thermal stability. researchgate.net
Computational Chemistry and Theoretical Modeling of 1,5 Dimethylpyrazole Systems
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a popular and reliable method for studying the molecular and electronic structure of a wide range of chemical systems, including pyrazole (B372694) derivatives. rsc.org This approach allows for the calculation of numerous properties that help in understanding the behavior of 1,5-dimethylpyrazole at the atomic level.
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. rsc.org For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Representative Predicted Geometric Parameters for Pyrazole Derivatives from DFT Calculations
| Parameter | Typical Predicted Value/Range |
| Pyrazole Ring Planarity | < 0.05 Å deviation from planarity |
| Dihedral Angle (Pyrazole-Phenyl) | 15° to 35° |
| Rotational Barrier (N-C phenyl bond) | ~8 kcal/mol |
Note: Data is based on studies of structurally related pyrazole compounds and may vary for this compound itself.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. derpharmachemica.combiointerfaceresearch.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govbiointerfaceresearch.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. nih.gov
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. derpharmachemica.commdpi.comdergipark.org.tr These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
DFT calculations are routinely used to compute these values, providing a quantitative framework to compare the reactivity of different molecules. derpharmachemica.comdergipark.org.tr For pyrazole derivatives, FMO analysis helps to understand their biological activity and potential as ligands in coordination chemistry. nih.gov
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / (2η) |
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. rsc.orgresearchgate.net These calculations are typically done at the same level of theory as the geometry optimization. rsc.org The computed frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model and the optimized geometry can be validated. researchgate.netscilit.com
Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or rocking of particular bonds or functional groups. nih.govworldscientific.com This detailed assignment is crucial for interpreting experimental spectra and understanding the vibrational characteristics of the molecule. nih.gov For instance, studies on 3,5-dimethylpyrazole (B48361) have successfully assigned the vibrational modes of the methyl groups and the pyrazole ring using DFT calculations. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. nih.gov It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential. nih.gov
For pyrazole derivatives, MEP maps can highlight the nucleophilic nature of the nitrogen atoms and any electrophilic character on the ring's hydrogen atoms or substituents. researchgate.net This information is instrumental in predicting how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.nettandfonline.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to hyperconjugative and conjugative interactions. tandfonline.comresearchgate.net
The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can be used to investigate:
Intramolecular charge transfer: The movement of electron density from one part of the molecule to another. researchgate.net
Hybridization: The character of the atomic orbitals involved in bonding.
Bond polarity: The distribution of electron density within a chemical bond. tandfonline.com
Hydrogen bonding: By analyzing the interaction between a lone pair donor and an anti-bonding acceptor orbital. tandfonline.com
For pyrazole systems, NBO analysis helps to elucidate the stability conferred by electron delocalization within the aromatic ring and the nature of interactions involving substituent groups. nih.govresearchgate.net
Theoretical Calculations of Thermodynamic and Kinetic Parameters
DFT calculations can be used to compute various thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netsdewes.org These parameters are essential for understanding the stability of different isomers and predicting the spontaneity and equilibrium of chemical reactions. By calculating the thermodynamic properties of reactants, transition states, and products, the energy profile of a reaction can be mapped out.
Kinetic parameters, most notably the activation energy (Ea), can also be determined by locating the transition state structure on the potential energy surface. sdewes.orgdergipark.org.tr The activation energy provides insight into the rate of a chemical reaction. Thermogravimetric analysis (TGA) coupled with kinetic analysis methods can be complemented by DFT calculations to understand the thermal degradation pathways of compounds like pyrazole complexes. researchgate.net These theoretical calculations of thermodynamic and kinetic data are invaluable for designing synthetic routes and understanding reaction mechanisms. sdewes.orgdergipark.org.tr
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules. For systems involving this compound, TD-DFT calculations help in understanding the nature of electronic transitions, such as those observed in UV-Vis spectroscopy. These calculations can determine the energies of excited states and the oscillator strengths of transitions, allowing for the assignment of experimental absorption bands to specific electronic promotions, like π→π* and n→π* transitions. researchgate.netdoi.org
In studies of related pyrazole-containing systems, TD-DFT has been successfully employed to correlate theoretical calculations with experimental spectra. doi.orgresearchgate.net For instance, in a rhodium complex with 3,5-dimethylpyrazole, TD-DFT calculations predicted a HOMO→LUMO transition at 540 nm, which corresponded reasonably well with the experimental findings. researchgate.net Similarly, for a charge-transfer complex involving 5-amino-1,3-dimethylpyrazole, TD-DFT calculations, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, identified absorption maxima corresponding to π-π⁎ and n-π⁎ transitions. researchgate.net The theoretical UV-visible spectra analyzed using TD-DFT with a polarized continuum model (PCM) have shown good correlation with experimental results. nih.gov
These theoretical models provide insight into how the electronic structure of the pyrazole ring and its substituents contribute to the absorption properties. For example, in a cadmium(II) complex, TD-DFT calculations simulated the UV-Vis spectra and rationalized the observed peaks by identifying the specific molecular orbitals involved in the transitions, such as Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT). doi.org The agreement between calculated and experimental spectra validates the optimized molecular geometry and provides a deeper understanding of the electronic properties of pyrazole-based compounds. doi.org
| Parameter | Description | Application in this compound Systems |
| Excitation Energy | The energy difference between the ground state and an excited state. | Predicts the wavelength (λ_max) of absorption peaks in the UV-Vis spectrum. |
| Oscillator Strength | A dimensionless quantity that expresses the probability of an electronic transition. | Correlates with the intensity (molar absorptivity, ε) of an absorption band. |
| Molecular Orbitals | Describes the wavefunction of an electron in a molecule (e.g., HOMO, LUMO). | Identifies the nature of the transition (e.g., π→π, n→π, MLCT, LLCT). |
| Solvent Model (e.g., PCM) | A computational method to account for the effects of a solvent on the molecule. | Improves the accuracy of predicted spectra by simulating the solution environment. researchgate.net |
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze close contacts, which represent intermolecular interactions. bohrium.com
In various studies on substituted pyrazoles and their metal complexes, Hirshfeld analysis has revealed the prominence of specific interactions:
Hydrogen Bonds : In many pyrazole derivatives, hydrogen bonds (such as N-H···O, O-H···O, and C-H···O) are significant contributors to the molecular assembly. dnu.dp.uaresearchgate.net
H···H Contacts : These are often among the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. dnu.dp.ua
π-Stacking and C-H···π Interactions : The aromatic pyrazole ring frequently participates in π-π stacking and C-H···π interactions, which are crucial for the stability of the crystal structure. bohrium.comresearchgate.net
The d_norm is a key property mapped onto the Hirshfeld surface. It is calculated from the distances of any surface point to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Negative d_norm values, typically highlighted in red on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com
| Interaction Type | Typical Contribution in Pyrazole Systems | Description |
| H···H | High percentage | van der Waals interactions between hydrogen atoms. dnu.dp.ua |
| O···H / H···O | Significant | Represents hydrogen bonding involving oxygen and hydrogen atoms. dnu.dp.ua |
| C···H / H···C | Variable | Can indicate C-H···π interactions or general van der Waals contacts. researchgate.net |
| N···H / H···N | Significant | Represents hydrogen bonding involving nitrogen and hydrogen atoms. researchgate.net |
| C···C | Variable | Often indicative of π-π stacking interactions between aromatic rings. researchgate.net |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic properties and characterize chemical bonding within a molecular system. pitt.eduias.ac.in QTAIM partitions a molecule into discrete atomic basins based on the topology of the electron density gradient vector field. wiley-vch.de The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density along the path between two bonded nuclei (a "bond path"). wiley-vch.de
The properties of the electron density and its Laplacian (∇²ρ(r)) at the BCP are used to classify the nature of the interaction.
Covalent Bonds : Characterized by high ρ(r) values and a negative Laplacian (∇²ρ(r) < 0). The negative Laplacian indicates a local concentration of electron density, typical of shared interactions.
Closed-Shell Interactions : Include ionic bonds, hydrogen bonds, and van der Waals interactions. These are characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), which signifies a local depletion of electron density.
In studies of pyrazole-based coordination compounds and hydrogen-bonded systems, QTAIM has been instrumental in characterizing non-covalent interactions. mdpi.comijnc.ir For example, QTAIM analysis can confirm the presence and quantify the strength of hydrogen bonds (e.g., N-H···O, O-H···O) and weaker interactions like C-H···π. mdpi.com The energy of these hydrogen bonds can be estimated from the value of the potential energy density at the BCP. mdpi.com QTAIM provides a clear distinction between different types of chemical bonds, moving beyond simple geometric criteria and grounding the concept of a chemical bond in the quantum mechanical observable of electron density. pitt.edu
| QTAIM Parameter at BCP | Significance for Bonding Characterization |
| Electron Density (ρ(r)) | Its magnitude correlates with the strength of the bond. Higher values indicate stronger bonds. |
| Laplacian of Electron Density (∇²ρ(r)) | Differentiates between shared (∇²ρ(r) < 0, covalent) and closed-shell (∇²ρ(r) > 0, ionic, H-bonds) interactions. |
| Total Electron Energy Density (H(r)) | The sign of H(r) can indicate the degree of covalency in an interaction. A negative value suggests some covalent character. |
| Bond Path | A line of maximum electron density linking two nuclei, considered a necessary condition for chemical bonding. wiley-vch.de |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijbpas.com This method is widely used in drug discovery to understand how potential drug molecules, such as derivatives of this compound, might interact with biological targets at a molecular level. bohrium.com
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy score. Lower binding energy values typically indicate a more stable ligand-receptor complex. ijbpas.com These studies can predict binding modes, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-stacking), and help in structure-activity relationship (SAR) studies. ijpsonline.com
For this compound and its isomers, molecular docking has been applied to explore their potential as inhibitors for various enzymes and receptors.
Anti-inflammatory Activity : Docking studies of pyrazole derivatives with cyclooxygenase (COX-2) have been performed to investigate their potential as anti-inflammatory agents. These studies identified key hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of the enzyme. bohrium.com
Anticancer Activity : The binding of pyrazole derivatives to targets like Maternal Embryonic Leucine Zipper Kinase has been investigated to assess their anticancer potential. ijbpas.com
Anti-obesity Agents : Derivatives of 3,5-dimethylpyrazole have been docked into the cannabinoid receptor (CB1) to understand their interactions and potential as anti-obesity agents. The results showed good interactions with the target protein, consistent with experimental findings. ijpsonline.comijpsonline.com
Software such as AutoDock and ArgusLab are commonly used for these simulations. ijpsonline.com The insights gained from molecular docking are valuable for optimizing lead compounds to improve their binding affinity and selectivity for a specific biological target.
| Target Protein | PDB Code | Ligand Type | Key Findings from Docking |
| Cannabinoid Receptor 1 (CB1) | 5TGZ | 3,5-dimethyl-1H-pyrazol-1-yl derivative | Good interactions with the target protein, suggesting potential as an anti-obesity agent. ijpsonline.comijpsonline.com |
| Cyclooxygenase-2 (COX-2) | - | Pyrimidine-pyrazole analog | Strong binding affinity with key hydrogen bond interactions, indicating potential anti-inflammatory activity. bohrium.com |
| Maternal Embryonic Leucine Zipper Kinase | - | 3,5-dimethyl pyrazole | Evaluation of binding energies to assess potential as an anticancer agent. ijbpas.com |
| Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase | - | 3,5-dimethyl pyrazole | In-silico evaluation for potential antitubercular activity. ijbpas.com |
Supramolecular Chemistry and Crystal Engineering with 1,5 Dimethylpyrazole
Design and Analysis of Hydrogen Bonding Networks and Topologies
The design of hydrogen-bonded networks involving 1,5-dimethylpyrazole is fundamentally dictated by its inability to act as a hydrogen bond donor. It can only function as an acceptor, a property that is pivotal in forming heteromolecular structures with specific partner molecules that can donate a proton.
Detailed research on derivatives of this compound illustrates this principle effectively. For instance, a novel charge-transfer complex formed between 3-amino-1,5-dimethylpyrazole (an electron donor) and chloranilic acid (an electron acceptor) is stabilized by a proton-transfer hydrogen bond. researchgate.net In this structure, the acidic proton from the hydroxyl group of chloranilic acid forms a strong O-H···N bond with the pyridinic-like nitrogen atom of the pyrazole (B372694) ring. researchgate.net This interaction is a primary driver in the formation of the complex.
Similarly, other derivatives showcase the importance of hydrogen bonding. In N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, the aminoethyl group is highlighted as a key facilitator of hydrogen bonding with biological targets like enzymes and receptors. In the crystal structure of 4-[Bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]phenol monohydrate, the molecular packing is stabilized by hydrogen bonds involving the water molecules, which link the primary molecules into a cohesive network. researchgate.net In another example, N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, the primary hydrogen bonding motif observed is the O-H···N interaction between the hydroxylamine (B1172632) and the pyrazole group.
| Compound Derivative | Interaction Type | Role of Pyrazole Ring | Significance | Reference |
|---|---|---|---|---|
| 3-Amino-1,5-dimethylpyrazole with Chloranilic Acid | O-H···N | Acceptor | Primary interaction in charge-transfer complex formation. | researchgate.net |
| N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | O-H···N | Acceptor | Primary motif defining supramolecular assembly. | |
| 4-[Bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]phenol monohydrate | O-H···O (water mediated) | N/A (mediated by water) | Stabilizes the overall crystal packing. | researchgate.net |
| N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | N-H···O/N | Scaffold | Facilitates binding to biological macromolecules. |
Role of π–π Stacking Interactions in Solid-State Architectures
Alongside hydrogen bonding, π–π stacking interactions play a crucial role in organizing molecules in the solid state. These non-covalent interactions occur between aromatic rings and contribute significantly to the stability of crystal lattices. The pyrazole ring of this compound, being aromatic, is well-suited to participate in such interactions.
While a dedicated study on π–π stacking in pure this compound crystals is not prominently featured in the reviewed literature, its role in more complex systems is recognized. In computational drug design studies, such as the development of ADAMTS7 inhibitors, the this compound moiety of a ligand is shown to engage in π-stacking interactions within the protein's active site. nih.govacs.org These interactions are considered key for the ligand's binding affinity.
Furthermore, π–π interactions are vital in the stabilization of charge-transfer complexes and their composites. The immobilization of a barbituric acid-chloranilic acid complex onto graphitic carbon nitride (g-C3N4) nanosheets is stabilized by weak non-covalent forces, including π–π interactions between the complex and the surface. mdpi.comresearchgate.net This indicates that the pyrazole ring system can effectively engage in stacking to create stable, layered assemblies.
Self-Assembly Processes Leading to Supramolecular Frameworks
Self-assembly is the spontaneous organization of molecules into structurally well-defined and stable arrangements through non-covalent interactions. For this compound and its derivatives, this process is a synergistic interplay of the hydrogen bonds it accepts and the π–π stacking interactions it participates in.
The formation of charge-transfer complexes provides a clear example of self-assembly. These complexes can form supramolecular structures governed by a combination of hydrogen bonds and C-H···π interactions. researchgate.net The crystal structure of 4-[Bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]phenol monohydrate shows molecules self-assembling into stacks, which are further stabilized by hydrogen bonding networks involving water, creating an ordered three-dimensional framework. researchgate.net These examples underscore how the specific interaction capabilities of the this compound unit guide its assembly into larger, predictable supramolecular structures.
Crystal Engineering Principles Applied to Pyrazole Systems
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. Pyrazole and its derivatives are excellent building blocks, or supramolecular synthons, in this field due to their defined geometry and interaction sites.
A key principle in crystal engineering with pyrazoles is the strategic use of substitution to control the resulting supramolecular architecture. The introduction of a methyl group at the N1 position of the pyrazole ring, as in this compound, is a deliberate design choice. This modification blocks the N-H donor site, which prevents the molecule from forming the homomeric hydrogen-bonded chains or cycles typical of N-unsubstituted pyrazoles. researchgate.net This leaves the N2 atom as the sole, predictable hydrogen bond acceptor site.
This design principle forces this compound to co-crystallize with hydrogen bond donors, leading to the formation of robust and predictable heteromeric synthons. The charge-transfer complex formed between 3-amino-1,5-dimethylpyrazole and chloranilic acid is a direct result of this engineered interactivity, where a stable structure is reliably formed through a combination of hydrogen bonding and charge-transfer forces. researchgate.netresearchgate.net
Host-Guest Chemistry and Co-crystal Formation with this compound
Host-guest chemistry involves the formation of a complex where a "host" molecule encloses a "guest" molecule. Co-crystals are a subset of this field, defined as crystalline structures containing two or more different molecules in the same lattice. The formation of charge-transfer complexes is a specific type of co-crystallization driven by electronic donor-acceptor interactions.
A significant example is the co-crystal formed between 3-amino-1,5-dimethylpyrazole and chloranilic acid. researchgate.net Experimental studies involving the mixing of these two components in various solvents (chloroform, ethanol (B145695), methanol, and acetonitrile) resulted in an immediate color change, indicating the formation of a new charge-transfer complex. Spectroscopic analysis confirmed the creation of a stable 1:1 complex in solution, and the solid-state product was also confirmed to have a 1:1 stoichiometry. researchgate.net The interaction is characterized as a proton-transfer hydrogen bond, existing alongside the charge-transfer forces, which together stabilize the co-crystal. researchgate.net
| Solvent | Absorption Maxima (λmax) of the Complex | Reference |
|---|---|---|
| Chloroform (CHL) | 530 nm | researchgate.net |
| Ethanol (EtOH) | 531 nm | researchgate.net |
| Methanol (MeOH) | 530 nm | researchgate.net |
| Acetonitrile (B52724) (AN) | 522 nm | researchgate.net |
Research into Biological Activity and Mechanistic Insights of 1,5 Dimethylpyrazole Derivatives
Elucidation of Anti-inflammatory Pathways and Mechanisms of Action
Derivatives of 1,5-dimethylpyrazole have demonstrated notable anti-inflammatory properties, often attributed to their interaction with key inflammatory pathways. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. smolecule.comnih.gov Some pyrimidine-based anti-inflammatory agents, which can be structurally related to pyrazole (B372694) derivatives, also function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) E2 (PGE2) generation. nih.gov
For instance, certain 3,5-dimethylpyrazole (B48361) derivatives have been reported to possess significant anti-inflammatory and analgesic activities. mdpi.com Molecular docking studies have been employed to predict how these compounds interact with enzymes like COX-2, helping to elucidate their potential therapeutic mechanisms. smolecule.comtandfonline.com The anti-inflammatory potential of some pyrazole derivatives has been compared to standard drugs like indomethacin (B1671933) and celecoxib. nih.govmdpi.com
A study on pyrimidine (B1678525) analogs, which share structural similarities with pyrazoles, revealed that their anti-inflammatory action is associated with the inhibition of PGE2 generated by COX enzymes. nih.gov Specifically, some pyrimidine derivatives showed potent suppression of COX-2 activity. nih.gov This highlights a common mechanistic pathway for heterocyclic compounds in modulating inflammation.
Interactive Table: Research Findings on Anti-inflammatory Activity
| Compound Type | Proposed Mechanism | Key Findings |
|---|---|---|
| 3,5-Dimethylpyrazole derivatives | Inhibition of COX enzymes, reduction of prostaglandin synthesis. smolecule.commdpi.com | Significant anti-inflammatory and analgesic effects observed. mdpi.com |
| Pyrimidine-based analogs | Suppression of COX-1 and COX-2 activity, leading to reduced PGE2 levels. nih.gov | Potent in vitro anti-inflammatory activity demonstrated. nih.gov |
Investigation of Antimicrobial Properties (Antibacterial, Antifungal)
The antimicrobial potential of this compound derivatives has been a significant area of research. These compounds have shown activity against a range of bacterial and fungal pathogens. smolecule.com The proposed mechanism for some pyrazole derivatives involves the disruption of microbial cell membrane synthesis. vulcanchem.com
Studies have demonstrated that pyrazole derivatives exhibit broad-spectrum biological activity, including antibacterial and antifungal effects. researchgate.net For example, a simple N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has been shown to have antifungal activity. Furthermore, various 1,3,5-trisubstituted-1H-pyrazoles have been synthesized and screened for their antimicrobial activities against several Gram-positive and Gram-negative bacteria, as well as Candida albicans. tsijournals.com
In some cases, the antimicrobial activity is enhanced by the formation of metal complexes. For instance, nanocrystalline copper(II) and cadmium(II) derivatives of methyl 3,5-dimethyl pyrazole-1-dithioate have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netpanskurabanamalicollege.org These studies revealed that some of the synthesized materials exhibited good to excellent antimicrobial properties. researchgate.netpanskurabanamalicollege.org
Interactive Table: Research Findings on Antimicrobial Activity
| Compound/Derivative | Target Organisms | Key Findings |
|---|---|---|
| Pyrazole derivatives | Bacteria and fungi. smolecule.comvulcanchem.com | Activity attributed to disruption of cell membrane synthesis. vulcanchem.com |
| N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid | Fungi. | Exhibited antifungal activity. |
| 1,3,5-trisubstituted-1H-pyrazoles | Gram-positive and Gram-negative bacteria, Candida albicans. tsijournals.com | Showed promising antimicrobial activities. tsijournals.com |
Studies on Antiviral Activity and Mechanism of Action
Pyrazole-based scaffolds have emerged as promising candidates for antiviral agents, targeting a variety of viral pathogens. nih.gov Research has shown that pyrazole derivatives possess a broad spectrum of biological activities, including antiviral properties. researchgate.net These compounds have been investigated for their efficacy against viruses such as Newcastle disease virus (NDV), herpes simplex virus (HSV), and hepatitis C virus (HCV). nih.govresearchgate.netresearchgate.net
The mechanism of antiviral action can vary. For instance, in a study on NDV, molecular docking simulations suggested that a hydrazone derivative of pyrazole achieved a high docking score with the immune receptor TLR4 protein, primarily through hydrophobic interactions. nih.gov This indicates a potential mechanism of inhibiting viral entry or replication by modulating host immune responses.
Another study reported that a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were evaluated for their in vitro antiviral activity against herpes simplex virus type-1, with one compound showing strong activity. researchgate.net Additionally, 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives were synthesized and evaluated for their activity against HCV NS5B, an RNA-dependent RNA polymerase essential for viral replication. researchgate.net
Interactive Table: Research Findings on Antiviral Activity
| Compound Derivative | Target Virus | Proposed Mechanism/Key Findings |
|---|---|---|
| 4-Substituted pyrazole derivatives | Newcastle disease virus (NDV). nih.gov | Inhibition of virus-induced haemagglutination; high docking score with TLR4 protein. nih.gov |
| 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes simplex virus type-1 (HSV-1). researchgate.net | One derivative exhibited strong antiviral activity. researchgate.net |
Exploration of Anticancer Properties and Cellular Targets
The anticancer potential of this compound derivatives is an active area of investigation, with studies exploring their effects on various cancer cell lines and identifying their cellular targets. Pyrazole derivatives have been shown to inhibit tumor growth through mechanisms such as inducing apoptosis and cell cycle arrest.
For example, 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide was found to inhibit the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. This was associated with the downregulation of specific oncogenes and the upregulation of tumor suppressor genes. In another study, a derivative of pyrazole carboxamide showed a potent inhibitory effect on Aurora-A kinase, suggesting its potential as a targeted cancer therapy.
Furthermore, novel platinum(II) complexes with pyrazole derivatives have been synthesized and shown to exhibit stronger anti-proliferative activity against breast cancer cell lines than the standard drug cisplatin. nih.gov These complexes were found to induce cell cycle arrest at the G1 phase and promote apoptosis through both extrinsic and intrinsic pathways. nih.gov
Interactive Table: Research Findings on Anticancer Properties
| Compound/Derivative | Cancer Cell Line(s) | Cellular Target/Mechanism of Action |
|---|---|---|
| 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | Breast cancer cells. | Induces apoptosis and G2/M cell cycle arrest; modulates oncogenes and tumor suppressor genes. |
| Pyrazole carboxamide derivative | Not specified | Inhibits Aurora-A kinase. |
| Platinum(II) complexes with pyrazole derivatives | MCF-7 and MDA-MB-231 (breast cancer). nih.gov | Induces G1 cell cycle arrest and apoptosis via extrinsic and intrinsic pathways. nih.gov |
Enzyme Inhibition Mechanisms and Biological Process Modulation
Derivatives of this compound have been identified as inhibitors of various enzymes, thereby modulating key biological processes. The structural features of these compounds, such as the pyrazole ring and associated functional groups, allow them to interact with the active sites of enzymes.
For instance, some pyrazole derivatives have been investigated as inhibitors of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids. Inhibition of this enzyme can significantly impact cellular metabolic pathways. Additionally, pyrazole-carboxamide hybrids are known to have an affinity for kinases and proteases, often through hydrogen bonding with the amide group. vulcanchem.com The planar pyrazole ring and amide moiety can mimic adenine (B156593) in the ATP-binding pockets of kinases. vulcanchem.com
Studies have also shown that certain pyrazole derivatives can act as selective inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net The nature of the chemical linkage between pyrazole rings in these compounds was found to be a determinant of their inhibitory activity and selectivity. researchgate.net
Interactive Table: Research Findings on Enzyme Inhibition
| Compound Type | Target Enzyme(s) | Mechanism/Key Findings |
|---|---|---|
| Pyrazole derivatives | Chorismate mutase. | Inhibition leads to changes in cellular metabolic processes. |
| Pyrazole-carboxamide hybrids | Kinases, proteases. vulcanchem.com | The pyrazole ring and amide moiety can mimic adenine in ATP-binding pockets. vulcanchem.com |
| Tridentate N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease, butyrylcholinesterase. researchgate.net | Showed selective inhibition based on the junction between pyrazole rings. researchgate.net |
Interaction Profiling with Biological Targets (e.g., enzymes, receptors)
Understanding the interaction of this compound derivatives with biological targets is crucial for drug design and development. Molecular docking studies are frequently used to predict the binding modes and affinities of these compounds with specific enzymes and receptors. smolecule.com
The interaction of pyrazole derivatives with biological targets is influenced by their structural features. For example, the presence of amino and carboxamide functional groups can enhance reactivity and interaction with various enzymes and receptors. The planar nature of the pyrazole ring is also a key feature that can facilitate binding to target proteins. vulcanchem.com
Research has shown that pyrazole derivatives can interact with a range of targets, including cyclooxygenase enzymes, inflammatory mediators like cytokines and chemokines, and various kinases. smolecule.com Computational tools like AutoDock Vina are used to model the binding of these compounds to protein crystal structures, providing insights into potential therapeutic mechanisms.
Interactive Table: Interaction Profiling of this compound Derivatives
| Compound Type | Biological Target(s) | Interaction Details/Methods |
|---|---|---|
| 4-chloro-1,5-dimethyl-1H-pyrazole | Enzymes, receptors. smolecule.com | Molecular docking studies used to predict binding affinities and mechanisms. smolecule.com |
| Pyrazole derivatives | Cyclooxygenase enzymes, inflammatory mediators. smolecule.com | Preliminary studies suggest potential inhibition of enzyme activity and modulation of mediator production. smolecule.com |
| 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | Enzymes, receptors. | Enhanced reactivity and interaction due to amino and carboxamide groups. |
Antidiabetic Activity Research of Substituted Derivatives
Substituted derivatives of this compound have been investigated for their potential as antidiabetic agents. Several studies have reported the hypoglycemic activity of these compounds. nih.govrjpdft.com
Research has shown that certain 1-substituted 3,5-dimethylpyrazoles, particularly those containing para-substituted 1-carbonylphenylurea and para-substituted 1-carbamoylbenzenesulfonylurea moieties, possess potent hypoglycemic activity. nih.gov In some cases, these compounds were found to be significantly more active than the parent nonfluorinated 3,5-dimethylpyrazole. tandfonline.com
The introduction of fluorine into the pyrazole structure has been a strategy to enhance biological activity. tandfonline.com Fluorinated pyrazoles and their derivatives have shown significant antidiabetic properties, with some compounds being twice as active as the standard drug phenformin. tandfonline.com The structure-activity relationship studies suggest that specific substitutions at different positions of the pyrazole ring are crucial for their hypoglycemic effect. tandfonline.com
Interactive Table: Research Findings on Antidiabetic Activity | Compound/Derivative | Key Findings | |---|---|---| | 1-substituted 3,5-dimethylpyrazoles (carbonylphenylurea and carbamoylbenzenesulfonylurea derivatives) | Possessed potent hypoglycemic activity. nih.gov | | 5-methyl pyrazole-3-carboxylic acid | Reported to have antidiabetic activity. rjpdft.com | | 3,5-dimethyl pyrazole and 3-methyl pyrazole-5-carboxylic acid | Exhibited hypoglycemic activity. rjpdft.com | | Fluorinated pyrazolesulfonylurea and thiourea (B124793) derivatives | Some compounds were twice as active as phenformin. tandfonline.com |
Mechanistic Basis of Herbicidal and Fungicidal Properties
The biological activity of this compound derivatives extends to the agrochemical sector, where they have been investigated for their potential as both herbicides and fungicides. The mechanisms underlying these activities are rooted in the specific interactions of these compounds with essential biochemical pathways in plants and fungi, respectively. Research has elucidated that these derivatives can act as potent and selective inhibitors of key enzymes, leading to the disruption of vital cellular processes and ultimately, the death of the target organism.
Herbicidal Properties: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)
The herbicidal action of certain pyrazole derivatives is attributed to their ability to inhibit the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). chimia.chnih.gov PPO is a critical enzyme in the biosynthesis pathway of tetrapyrroles, which includes essential molecules like chlorophylls (B1240455) and hemes. chimia.ch It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.govembopress.org
The inhibition of PPO by pyrazole-based herbicides leads to a cascade of cytotoxic events. The blockage of the enzyme causes the accumulation of its substrate, protoporphyrinogen IX, within the cell. nih.gov This accumulated protoporphyrinogen IX leaks from its normal location in the plastid and is rapidly oxidized by light and oxygen in the cytoplasm to form protoporphyrin IX. nih.gov Protoporphyrin IX is a potent photosensitizer. In the presence of light, it generates highly reactive singlet oxygen, a type of reactive oxygen species (ROS). nih.gov These ROS then induce rapid peroxidation of membrane lipids, leading to the loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as visible necrosis and bleaching of the plant tissues. chimia.ch
Structural studies have provided insights into the binding of pyrazole inhibitors to PPO. For instance, the crystal structure of mitochondrial PPO from tobacco has been resolved in a complex with a phenyl-pyrazole inhibitor, revealing that the inhibitor occupies the active site of the enzyme. embopress.org This binding prevents the natural substrate from accessing the catalytic site, thereby blocking the enzymatic reaction. The specific substituents on the pyrazole ring and associated phenyl groups play a crucial role in determining the binding affinity and selectivity of these herbicides.
While the general mechanism of PPO inhibition by pyrazole derivatives is understood, specific quantitative data for this compound derivatives is limited in the provided search results. However, the inhibitory constants for other PPO-inhibiting herbicides illustrate the potency of this class of compounds.
Table 1: Inhibitory Activity of Selected PPO-inhibiting Herbicides
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Organism |
|---|---|---|---|
| NtPPO-IN-1 (Compound A4) | Nicotiana tabacum PPO (NtPPO) | 9.05 nM | Nicotiana tabacum |
| PPO-IN-20 (Compound B18) | Nicotiana tabacum PPO (NtPPO) | 10.3 nM | Nicotiana tabacum |
| PPO-IN-17 (Compound 6R) | Nicotiana tabacum PPO (NtPPO) | 30.34 nM | Nicotiana tabacum |
| Tiafenacil | PPO | 22-28 nM (IC50) | Various plant species |
Data sourced from MedChemExpress and may not be specific to this compound derivatives but are representative of PPO inhibitors. medchemexpress.com
Fungicidal Properties: Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
The fungicidal activity of a significant class of pyrazole derivatives, particularly pyrazole-4-carboxamides, is based on the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain. nih.gov SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production in fungi. nih.gov By inhibiting SDH, these fungicides effectively block the mitochondrial respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death.
Detailed mechanistic studies on novel pyrazole carboxamides have provided a clearer understanding of their mode of action. For example, the compound SCU2028, a N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has demonstrated potent activity against the rice sheath blight fungus, Rhizoctonia solani. nih.gov Studies have shown that this compound not only inhibits SDH (complex II) but may also affect complex IV (cytochrome oxidase) of the respiratory chain. nih.gov Treatment with SCU2028 leads to the destruction of fungal cell walls and membranes, leakage of cellular contents, and abnormal mitochondrial morphology. nih.gov
Further research into pyrazole-4-sulfonohydrazide derivatives has identified compounds like B6 that are selective inhibitors of R. solani. nih.gov This compound significantly inhibits the SDH enzyme activity and damages the mycelial morphology of the fungus. nih.gov Molecular docking studies suggest that these pyrazole derivatives bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol (B23937) and thereby interrupting the electron flow. nih.gov
The efficacy of these fungicidal derivatives is often quantified by their half-maximal effective concentration (EC50) against various fungal pathogens and their half-maximal inhibitory concentration (IC50) against the target enzyme.
Table 2: Fungicidal Activity and Enzyme Inhibition of Selected Pyrazole Derivatives
| Compound | Target Organism | EC50 (mg/L) | Target Enzyme | IC50 (mg/L) | Reference |
|---|---|---|---|---|---|
| SCU2028 | Rhizoctonia solani | 0.022 | Succinate Dehydrogenase (Complex II) & Cytochrome Oxidase (Complex IV) | - | nih.gov |
| Compound B6 (a pyrazole-4-sulfonohydrazide) | Rhizoctonia solani | 0.23 | Succinate Dehydrogenase (SDH) | 0.28 | nih.gov |
Advanced Materials Science Applications of 1,5 Dimethylpyrazole Compounds
Development of Novel Photoluminescent and Optical Materials
The integration of 1,5-dimethylpyrazole into coordination complexes has been explored for the creation of novel photoluminescent materials. These materials are of interest for applications in lighting, sensors, and optical devices.
A notable example involves the synthesis of a Europium(III) complex incorporating a ligand derived from this compound: 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione . This ligand, when combined with Eu(III) and 1,10-phenanthroline , forms a composite material with polystyrene and polymethyl methacrylate (B99206). A study of the photophysical properties of these composites highlighted their potential as luminescent materials. grafiati.com The specific structure of the this compound moiety plays a role in the electronic properties and energy transfer within the complex, which are crucial for achieving efficient luminescence. grafiati.com While some pyrazole (B372694) derivatives are investigated for non-linear optical (NLO) applications, specific research into this compound for this purpose is not widely documented. angenechemical.com
Table 1: Photoluminescent Composite Components
| Component | Chemical Name/Type | Role in Composite |
|---|---|---|
| Ligand | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | Chelates Eu(III) ion, facilitates energy transfer |
| Metal Ion | Europium(III) | Emitting center |
| Co-ligand | 1,10-Phenanthroline | Enhances complex stability and luminescence |
| Matrix | Polystyrene / Polymethyl methacrylate | Host material for the luminescent complex |
Precursors for Polymeric Materials with Tailored Properties
The this compound scaffold has been identified as a promising precursor for synthesizing novel polymers and functional materials with specific, tailored properties such as enhanced thermal stability and selective adsorption capabilities.
Detailed research findings indicate that derivatives of this compound can be used to create advanced polymers. For instance, the compound 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has been explored as a precursor for synthesizing polymers with improved thermal stability. acs.org The dimethyl substitution on the pyrazole ring is suggested to enhance metabolic and oxidative stability, which can translate to greater durability in the final polymeric material. acs.org
In another application, this compound derivatives are used to create highly specialized adsorbent materials. A new chelating adsorbent, SiNPz-Th , was developed for the removal of heavy metal ions from aquatic environments. smolecule.com The synthesis involved grafting a custom-designed ligand, (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(thiophen-2-yl)prop-2-en-1-one (L1) , onto a silica (B1680970) support. The process begins with Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate , which is reacted with 2-acetylthiophene to form the L1 ligand. smolecule.com This ligand is then anchored to aminopropyl-functionalized silica. The resulting material exhibits a high surface area and a mesoporous structure, making it effective for adsorbing ions like Pb(II), Cu(II), Zn(II), and Cd(II). smolecule.com
Table 2: Properties of SiNPz-Th Adsorbent Material
| Property | Value | Significance |
|---|---|---|
| BET Surface Area | 310.11 m²/g | High surface area provides more active sites for adsorption. smolecule.com |
| Pore Volume | 0.53 cm³/g | Indicates significant internal volume for capturing adsorbates. smolecule.com |
| Average Pore Diameter | 45 Å | Confirms a mesoporous structure suitable for ion diffusion. smolecule.com |
| Thermal Stability | Stable up to 257 °C | The ligand decomposition starts at 257 °C, showing good thermal robustness. smolecule.com |
Electroactive Polymers and Organic Semiconductor Design
The field of electroactive polymers (EAPs) and organic semiconductors involves materials that can change their shape or electronic properties in response to an electric field. While pyrazole derivatives, in general, are of interest in materials science, specific research into the application of this compound for the design of EAPs and organic semiconductors is limited.
Some studies suggest that certain pyrazole derivatives could be explored for properties like electrical conductivity. For example, it has been posited that the properties of 4-chloro-1,5-dimethyl-1H-pyrazole , such as its conductivity, could be investigated for potential use in developing new materials. ambeed.com However, currently, there is a lack of published research demonstrating the successful synthesis and characterization of electroactive polymers or organic semiconductors derived specifically from this compound. This remains an area for potential future exploration.
Design and Synthesis of Energetic Materials
While the synthesis of many nitrogen-rich energetic materials often starts from the 3,5-dimethylpyrazole (B48361) isomer, certain derivatives of this compound have been identified as possessing inherent energetic, and even explosive, properties.
The design of new energetic materials focuses on achieving high performance combined with acceptable stability. Safety data for halogenated derivatives of this compound indicate their potential as energetic compounds. For example, 3-Bromo-1,5-dimethyl-1H-pyrazole is classified with hazard codes indicating significant explosive risk. boerzg.com
Table 3: Hazard Classification for 3-Bromo-1,5-dimethyl-1H-pyrazole
| Hazard Code | Description | Implication |
|---|---|---|
| H200 | Unstable explosive | Indicates high intrinsic instability. boerzg.com |
| H201 | Explosive; mass explosion hazard | Suggests the material can detonate en masse. boerzg.com |
| H202 | Explosive; severe projection hazard | Points to the risk of projectiles upon explosion. boerzg.com |
| H204 | Fire or projection hazard | Denotes a significant fire and projection risk. boerzg.com |
These classifications, particularly for an unstable explosive, suggest that the this compound backbone, when functionalized with certain groups like bromine, can form a highly energetic molecule. This is distinct from using the compound as a stable precursor that is later nitrated to become energetic. The inherent instability and explosive nature of such derivatives make them a subject of study within the field of energetic materials, though their practical application may be limited by their sensitivity.
Role as Blocking Agents in Polymer Chemistry (e.g., Polyurethane Coatings)
The use of blocking agents is a critical technology in the formulation of one-component (1K) polyurethane systems, such as those used in industrial and automotive coatings. These agents temporarily protect the highly reactive isocyanate groups, allowing for stable, single-package formulations that cure only upon heating.
In this context, the compound widely known and used commercially as a blocking agent is 3,5-dimethylpyrazole (3,5-DMP) . ambeed.comchem-edata.comsigmaaldrich.comgoogle.com It is valued for its specific deblocking temperature range (typically 110-120°C), which allows for controlled curing of polyurethane coatings. chem-edata.com
Conversely, a review of scientific literature and commercial product data indicates that This compound is not utilized for this application. The structural difference between the 1,5- and 3,5-isomers—specifically the presence of a methyl group on the nitrogen atom adjacent to a non-substituted carbon versus a methyl group on a carbon adjacent to an NH group—fundamentally alters the electronic and steric environment of the molecule. This difference is critical for the reactivity and deblocking characteristics required of an effective isocyanate blocking agent. While some research mentions This compound in the context of isocyanate chemistry, such as in the synthesis of pyrazole sulfonylurea derivatives for herbicides, this does not involve its function as a thermal blocking agent for polyurethane coatings. Therefore, the role of a blocking agent in polymer chemistry is a characteristic of its isomer, 3,5-dimethylpyrazole, and not this compound.
Environmental Research Applications of 1,5 Dimethylpyrazole
Metal Ion Detection and Selective Chelation for Environmental Remediation
The contamination of water sources with toxic heavy metals is a significant environmental concern, as these elements are non-degradable and can accumulate in living organisms. nih.gov Research into chelating agents, which can selectively bind to and remove metal ions, is crucial for developing effective remediation technologies. nih.gov Pyrazole-based ligands have been identified as promising candidates due to their ability to form stable complexes with various metal ions. dnu.dp.ua
A notable area of research involves modifying stable materials like silica (B1680970) with chelating compounds to create effective and reusable adsorbents. In this context, a derivative of 1,5-Dimethylpyrazole has been successfully utilized to create a new chelating material for the extraction of heavy metals from aqueous solutions. nih.govresearchgate.net Scientists synthesized 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and immobilized it onto a silica gel surface that had been pre-treated with 3-aminopropyl-trimethoxysilane. nih.govresearchgate.net This process resulted in a new sorbent material, designated SiNP, which demonstrated good chemical and thermal stability. nih.govresearchgate.net
The adsorption capabilities of this new material were tested against several divalent heavy metal ions, including lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and zinc (Zn(II)). nih.govresearchgate.net The study found that the material effectively removed these metals from water, with a particularly high adsorption capacity for lead. nih.gov The efficiency of metal ion uptake by the SiNP sorbent was found to be dependent on the pH of the solution. nih.gov
The research highlights the potential of using functionalized derivatives of this compound as a core component in materials designed for environmental cleanup. nih.govnih.gov
Table 1: Metal Ion Uptake of SiNP Sorbent at Varying pH Levels This interactive table details the adsorption capacity (Qw, mg/g) of the 1,5-dimethyl-1H-pyrazole-3-carbaldehyde-modified silica (SiNP) for various metal ions at different pH values.
| pH | Pb(II) | Cd(II) | Cu(II) | Zn(II) |
| 1 | 2.1 | 1.8 | 1.2 | 1.1 |
| 2 | 10.3 | 4.6 | 5.3 | 4.8 |
| 3 | 21.5 | 10.2 | 11.7 | 10.5 |
| 4 | 45.8 | 20.3 | 22.4 | 21.9 |
| 5 | 68.7 | 31.6 | 35.1 | 33.6 |
| 6 | 74.9 | 38.4 | 40.2 | 39.8 |
| 7 | 74.9 | 38.4 | 40.2 | 39.8 |
| 8 | 74.9 | 38.4 | 40.2 | 39.8 |
| Data sourced from Molecules 2014, 19, 248-261. nih.gov |
Research on Nitrification Inhibition for Sustainable Agriculture
In agriculture, a significant portion of nitrogen-based fertilizers can be lost from the soil through microbial processes like nitrification—the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). nih.gov This nitrate is susceptible to leaching into groundwater and can be converted into nitrous oxide (N₂O), a potent greenhouse gas. nih.govresearchgate.net Nitrification inhibitors (NIs) are chemical compounds that slow this conversion, thereby increasing nitrogen use efficiency and reducing negative environmental impacts. researchgate.netfrontiersin.org
Research into nitrification inhibitors has heavily focused on pyrazole-based compounds. Specifically, isomers of dimethylpyrazole, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and 3,5-dimethylpyrazole (B48361) (DMP) , are among the most widely studied and commercially used nitrification inhibitors. nih.govresearchgate.netfrontiersin.orgmdpi.com Studies have shown that these compounds effectively inhibit the first step of nitrification by targeting the ammonia (B1221849) monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). researchgate.netfrontiersin.org The mechanism of action is believed to involve the chelation of copper ions, which are essential co-factors for the AMO enzyme. researchgate.net The efficacy of these inhibitors can be influenced by soil properties like pH, texture, and temperature. nih.gov
While extensive research confirms the activity of 3,4-DMPP and 3,5-DMP as nitrification inhibitors, there is a notable lack of specific studies focusing on the This compound isomer for this particular application within the reviewed scientific literature. The current body of research strongly indicates that other isomers are the primary focus for development and application in sustainable agriculture. nih.govmdpi.comcdnsciencepub.com
Future Research Directions and Unaddressed Challenges in 1,5 Dimethylpyrazole Chemistry
Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches
The development of environmentally benign and efficient synthetic methods for 1,5-dimethylpyrazole and its derivatives is a paramount objective for future research. While traditional methods like the Knorr pyrazole (B372694) synthesis are well-established, they often involve harsh reaction conditions and the use of hazardous solvents. sciencemadness.orgjetir.org Future efforts are geared towards more sustainable alternatives.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrazole derivatives. medicaljournalshouse.commedicaljournalshouse.comzu.edu.ly This technique significantly reduces reaction times from hours to mere minutes compared to conventional heating methods. medicaljournalshouse.commedicaljournalshouse.com For instance, the synthesis of substituted 3,5-dimethylpyrazoles, which traditionally requires 12-16 hours with yields of 36.9-48.6%, can be accomplished in 4-7 minutes with yields of 54-81% using microwave irradiation. medicaljournalshouse.commedicaljournalshouse.com A microwave-assisted approach for the synthesis of 1-aryl-1H-pyrazole-5-amines in water has also been developed, offering high yields (70-90%) and easy product isolation. nih.gov Similarly, a solvent-free, microwave-assisted method for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been described, providing competitive yields in just one minute. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Substituted 3,5-Dimethylpyrazoles. medicaljournalshouse.commedicaljournalshouse.com
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 12-16 hours | 36.9 - 48.6 |
| Microwave Irradiation | 4-7 minutes | 54 - 81 |
Solvent-Free and Green Catalyst Approaches:
A significant challenge lies in minimizing or eliminating the use of volatile organic solvents. Research into solvent-free reaction conditions is a key area of future development. nih.gov The use of environmentally friendly catalysts, such as ammonium (B1175870) chloride in the Knorr synthesis of 3,5-dimethylpyrazole (B48361), presents a greener alternative to traditional acid catalysts. jetir.org This approach utilizes ethanol (B145695) as a renewable solvent and water for work-up, aligning with the principles of green chemistry. jetir.org The catalyst-free condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with various amines in acetonitrile (B52724) also represents a step towards more sustainable synthetic routes. mdpi.com
Future research should focus on expanding the scope of these green methodologies to a wider range of this compound derivatives and on quantifying the environmental benefits through metrics like E-factor and process mass intensity.
Development of Highly Selective and Efficient Catalytic Systems
Ligands derived from this compound have shown considerable promise in coordination chemistry and catalysis. A primary future challenge is the design of new ligands to achieve higher activity, selectivity (chemo-, regio-, and enantio-), and catalyst stability.
Ligand Design for Enhanced Catalysis:
The steric and electronic properties of substituents on the pyrazole ring can be systematically tuned to optimize catalytic performance. For instance, molybdenum(0) carbonyl complexes bearing a bis(3,5-dimethylpyrazole) ligand have demonstrated high regioselectivity (>90:10) in the [2+2+2] cycloaddition of terminal alkynes to produce 1,3,5-trisubstituted benzenes. rsc.org Chiral π–Cu(II) catalysts with N-acyl-3,5-dimethylpyrazole have been employed in tandem isomerization/α,β-site-selective and enantioselective addition reactions, achieving excellent yields and high enantioselectivity (up to >99% ee). nih.govacs.org
Catalytic Applications:
Future research will likely focus on expanding the application of this compound-based catalysts to a broader range of organic transformations. This includes their use in cross-coupling reactions, polymerization, and asymmetric catalysis. The development of catalysts that can operate under milder conditions and with lower catalyst loadings remains a significant goal.
Table 2: Performance of a Mo(0)-bis(3,5-dimethylpyrazole) Catalyst in Alkyne Cycloaddition. rsc.org
| Substrate (Terminal Alkyne) | Product | Regioselectivity (1,3,5- : 1,2,4-isomer) |
|---|---|---|
| Phenylacetylene | 1,3,5-Triphenylbenzene | >90:10 |
| 1-Hexyne | 1,3,5-Tri-n-butylbenzene | >90:10 |
| Propargyl alcohol | 1,3,5-Tris(hydroxymethyl)benzene | >90:10 |
Rational Design of Multi-functional Supramolecular Architectures
The ability of the this compound scaffold to participate in hydrogen bonding and coordinate with metal ions makes it an excellent building block for the construction of complex supramolecular assemblies. mdpi.com The rational design of these architectures for specific functions is a major frontier in materials science.
Metal-Organic Frameworks (MOFs) and Coordination Polymers:
This compound and its derivatives have been successfully incorporated as ligands in the synthesis of MOFs and coordination polymers. rsc.orgresearchgate.netrsc.orgrsc.org These materials exhibit diverse network topologies, from 2D layers to 3D interpenetrated frameworks. rsc.orgrsc.org For example, seven new MOFs have been synthesized using methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylic acids, with the final structure being influenced by factors such as metal-to-ligand ratios, temperature, and solvent. rsc.org A key challenge is to move from serendipitous discovery to the predictive design of MOFs with desired pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.
Hydrogen-Bonded Organic Frameworks (HOFs):
The N-H group of the pyrazole ring is a reliable hydrogen bond donor, enabling the formation of robust self-assembled structures. mdpi.com The self-assembly of 4-aryl-1H-pyrazoles can lead to the formation of columnar liquid crystals. researchgate.net Future work will involve exploring the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions to create complex and functional HOFs. The enclathration of counter-ions within supramolecular cavities, as seen in a Co(II) complex with 3,5-dimethylpyrazole, highlights the potential for creating host-guest systems. bohrium.com
In-depth Mechanistic Studies of Biological Interactions and Target Validation
Derivatives of this compound exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. jetir.orgbohrium.com A significant unaddressed challenge is the elucidation of their precise mechanisms of action and the validation of their biological targets.
Enzyme Inhibition and Target Identification:
While some studies have identified potential enzyme targets, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), detailed kinetic studies and structural biology are often lacking. For example, 3,5-dimethylpyrazole itself did not show significant inhibition of CYP2E1 activity, whereas other pyrazole derivatives did, indicating that the substitution pattern is critical for biological interaction. nih.gov Future research should employ techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of this compound derivatives bound to their protein targets. This will enable a deeper understanding of the binding modes and facilitate structure-based drug design.
Computational Approaches:
Computational modeling, including Density Functional Theory (DFT) and molecular docking, is a powerful tool for predicting the reactivity and biological interactions of this compound derivatives. researchgate.netvulcanchem.comnih.gov These methods can guide the rational design of new compounds with enhanced bioactivity and improved pharmacokinetic profiles. For instance, docking studies can simulate the binding of derivatives to target proteins, helping to optimize substituents for stronger interactions.
Table 3: Biological Activities of Selected this compound Derivatives.
| Derivative | Biological Activity | Potential Target/Mechanism | Reference |
|---|---|---|---|
| 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | Anticancer (breast cancer cells) | Induction of apoptosis and cell cycle arrest | |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole | Anticonvulsant | Potential effect on GABAergic neurotransmission | jetir.org |
| 3,5-dimethylpyrazole (DMP) | Nitrification inhibitor | Inhibition of soil nitrate (B79036) reductase activity | mdpi.com |
Integration of this compound into Smart and Responsive Materials
The unique electronic and structural properties of the this compound core make it an attractive component for the development of "smart" materials that respond to external stimuli such as light, temperature, or the presence of chemical species. nih.govresearchgate.netrsc.orgnih.gov
Photochromic Materials:
Arylazopyrazoles, including derivatives of this compound, are a class of photo-responsive molecules that can undergo reversible isomerization between two states upon light irradiation. nih.govrsc.orgchemrxiv.orgrug.nl This property makes them suitable for applications in rewritable imaging, optical data storage, and molecular switches. researchgate.net Tripodal N-functionalized arylazo-3,5-dimethylpyrazole derivatives have been developed as photochromic materials that exhibit high isomerization efficiency and long half-lives for the Z-isomer, even in the solid state. researchgate.net Future work will focus on fine-tuning the photo-switching properties, such as shifting the absorption wavelengths to the visible or near-infrared regions, and integrating these molecules into polymeric matrices or onto surfaces.
Fluorescent Sensors:
The this compound moiety can be incorporated into fluorescent probes for the detection of metal ions and other analytes. vulcanchem.comnih.govrsc.orgresearchgate.net For example, a Cu(II) complex with 3,5-dimethylpyrazole has been shown to act as a dual-functional sensor for the selective detection of acetone (B3395972) and Cd(II) ions through fluorescence quenching and enhancement mechanisms, respectively. rsc.org A key challenge is to develop sensors with higher sensitivity, selectivity, and faster response times for real-world applications in environmental monitoring and medical diagnostics. The design of probes for biologically important analytes and the development of ratiometric and near-infrared sensors are important future research directions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
